Product packaging for Methyl 4-nitrobutanoate(Cat. No.:CAS No. 13013-02-0)

Methyl 4-nitrobutanoate

Cat. No.: B135756
CAS No.: 13013-02-0
M. Wt: 147.13 g/mol
InChI Key: UBSPKGKFFQKZJB-UHFFFAOYSA-N
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Description

The reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition, was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B135756 Methyl 4-nitrobutanoate CAS No. 13013-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitrobutanoate
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InChI

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
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InChI Key

UBSPKGKFFQKZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
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DSSTOX Substance ID

DTXSID30156362
Record name Butyric acid, 4-nitro-, methyl ester
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Molecular Weight

147.13 g/mol
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CAS No.

13013-02-0
Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Foundational & Exploratory

Methyl 4-nitrobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, yellow to amber liquid.[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₅H₉NO₄[2]
Molecular Weight 147.13 g/mol [2]
CAS Number 13013-02-0[2]
Appearance Clear yellow to amber liquid[1]
Boiling Point 106-110 °C at 9 mmHg[2]
Density 1.149 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.438[2]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[3]
Flash Point 85 °C (185 °F) - closed cup[4]

Synthesis

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid

Materials:

  • 4-nitrobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).

  • Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product.

Fischer_Esterification 4-Nitrobutyric Acid 4-Nitrobutyric Acid Reaction Mixture Reaction Mixture 4-Nitrobutyric Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Mixture Reflux Reflux Work-up Work-up Reflux->Work-up Cool, Extract Purification Purification Work-up->Purification Vacuum Distillation This compound This compound Purification->this compound Reaction Mixture->Reflux Heat

Figure 1: Synthetic workflow for this compound via Fischer esterification.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

    • A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately 4.4 ppm.

    • A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH₂CH₂CH₂-) around 2.2 ppm.

    • A triplet for the methylene protons adjacent to the ester group (-CH₂COOCH₃) at approximately 2.5 ppm.

  • ¹³C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:

    • The carbonyl carbon of the ester at approximately 172 ppm.

    • The carbon attached to the nitro group at approximately 75 ppm.

    • The methyl carbon of the ester at approximately 52 ppm.

    • The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

  • Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm⁻¹.[5]

  • Ester Group (C-O): Stretching vibrations in the 1300-1000 cm⁻¹ region.[5]

  • Alkyl C-H: Stretching vibrations in the 3000-2850 cm⁻¹ range.[5]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity can vary.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a route to γ-amino esters and their derivatives, such as pyrrolidones.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

  • Hydrogen source (e.g., Hydrogen gas or ammonium formate)

  • Solvent (e.g., Methanol or Ethanol)

  • Filtration apparatus

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.

Nitro_Reduction This compound This compound Reaction Reaction This compound->Reaction H2, Pd/C H2, Pd/C H2, Pd/C->Reaction Methyl 4-aminobutanoate Methyl 4-aminobutanoate Reaction->Methyl 4-aminobutanoate Reduction Pyrrolidone Pyrrolidone Methyl 4-aminobutanoate->Pyrrolidone Cyclization

Figure 2: Reduction of the nitro group and subsequent cyclization.

The α-protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form β-nitro alcohols.[6] This reaction is a powerful tool for C-C bond formation.[6]

Experimental Protocol: Henry Reaction with an Aldehyde

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)

  • Solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • Dissolve this compound and the aldehyde in the chosen solvent.

  • Add a catalytic amount of the base to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude β-nitro alcohol, which can be further purified by chromatography.

Henry_Reaction This compound This compound Reaction Reaction This compound->Reaction Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Reaction Base (cat.) Base (cat.) Base (cat.)->Reaction β-Nitro Alcohol β-Nitro Alcohol Reaction->β-Nitro Alcohol C-C Bond Formation

Figure 3: The Henry reaction of this compound with an aldehyde.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.[7] This involves the formation of a nitronate salt followed by acidic hydrolysis.[7]

Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.

  • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).

  • Amidation: Reaction with amines can form the corresponding amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that LiAlH₄ can also reduce the nitro group.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to Methyl 4-nitrobutanoate (CAS: 13013-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobutanoate is an aliphatic nitro compound and a derivative of butyric acid. Its chemical structure, featuring both a methyl ester and a terminal nitro group, makes it a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and a discussion of its potential biological significance, particularly as a precursor to bioactive molecules and its putative role as a nitric oxide donor.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 13013-02-0
Molecular Formula C₅H₉NO₄[2]
Molecular Weight 147.13 g/mol [2]
Appearance Clear yellow to amber liquid[3]
Boiling Point 106-110 °C at 9 mmHg
Density 1.149 g/mL at 25 °C
Refractive Index (n20/D) 1.438
InChI Key UBSPKGKFFQKZJB-UHFFFAOYSA-N[2]
SMILES COC(=O)CCC--INVALID-LINK--[O-][2]

Synthesis of this compound

A highly efficient method for the synthesis of this compound is the microwave-assisted Michael addition of nitromethane to methyl acrylate, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

Experimental Protocol: Microwave-Assisted Michael Addition

Reaction Scheme:

Materials:

  • Methyl acrylate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Ethyl acetate

  • Microwave reactor (e.g., monomode CEM Discover)

Procedure:

  • In a vessel suitable for microwave synthesis, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).[4][5]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 70-75 °C with a power of 25 Watts for 30 minutes.[4][5]

  • After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate (95:5) eluent.[4][5]

  • The final product, this compound, is obtained as a colorless liquid. The reported yield for this protocol is 69%.[4][5]

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_start Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_product Final Product start Combine Methyl Acrylate, Nitromethane, and DBU reaction Heat to 70-75 °C for 30 min (25 Watts) start->reaction Microwave Irradiation cool Cool to < 50 °C reaction->cool chromatography Column Chromatography (Hexane:EtOAc 95:5) cool->chromatography Purification product This compound (Colorless Liquid) chromatography->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/AssignmentReference(s)
1H NMR 2.04-2.33m4H (CH₂CH₂NO₂)[4][5]
2.36-2.49m2H (CH₂CO)[4][5]
3.69s3H (OCH₃)[4][5]
13C NMR 28.86-CH₂[4][5]
30.10-CH₂[4][5]
52.20-OCH₃[4][5]
86.77-CH₂NO₂[4][5]
172.32-C=O[4][5]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. A notable fragment is observed at m/z 116, corresponding to the loss of the methoxy group (M-OCH₃).[4][5]

Infrared (IR) Spectroscopy

Reactivity and Potential Applications

This compound is a valuable synthetic intermediate. The nitro group can be reduced to an amine, providing access to γ-amino esters, which are precursors to important molecules like γ-aminobutyric acid (GABA) analogues.[6] The carbon alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in various C-C bond-forming reactions, such as the Henry reaction.

Potential Biological Significance: Nitric Oxide Donor Pathway

Aliphatic nitro compounds and their ester derivatives have been investigated for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[7][8] A significant area of interest is their potential to act as prodrugs that release nitric oxide (NO) in vivo.[9] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation.[10]

The proposed mechanism involves the enzymatic or metabolic conversion of the nitroalkane to release NO. This released NO can then activate soluble guanylate cyclase (sGC) in smooth muscle cells.[1] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased levels of cGMP then initiate a signaling cascade that results in the relaxation of smooth muscle and vasodilation.[11]

Diagram 2: Proposed Nitric Oxide Signaling Pathway for this compound

G cluster_prodrug Prodrug Activation cluster_cell Smooth Muscle Cell prodrug This compound no_release Metabolic Conversion prodrug->no_release Enzymatic Action no Nitric Oxide (NO) no_release->no sgc_inactive Soluble Guanylate Cyclase (Inactive) no->sgc_inactive Activation sgc_active Soluble Guanylate Cyclase (Active) gtp GTP cgmp cGMP gtp->cgmp sGC (Active) relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation Signaling Cascade

Caption: Putative NO-mediated vasodilation pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via a microwave-assisted Michael addition is efficient and provides good yields. The presence of both a nitro and an ester functional group allows for a variety of chemical transformations, making it a useful building block in organic synthesis. Its potential to act as a nitric oxide donor opens up avenues for its investigation in drug development, particularly in the context of cardiovascular and inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

In-Depth Analysis of Methyl 4-Nitrobutanoate: Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide on the determination of the molecular weight of Methyl 4-nitrobutanoate, a compound relevant to professionals in chemical research and drug development.

Molecular Identity and Formula

This compound is an organic compound classified as a nitro compound and a butyric acid derivative.[1][2] Its structure consists of a four-carbon butanoate chain with a nitro group (NO₂) at the fourth position and a methyl ester group. The established molecular formula for this compound is C₅H₉NO₄ .[1][2][3][4]

Calculation of Molecular Weight

The molecular weight (or molar mass) of a compound is calculated by summing the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₅H₉NO₄.

2.1 Experimental Protocol: Molecular Weight Calculation

The standard method for calculating the molecular weight from a molecular formula involves the following steps:

  • Identify the Elements: Determine all unique elements present in the compound from its molecular formula (Carbon, Hydrogen, Nitrogen, Oxygen).

  • Count Atoms: Count the number of atoms for each element.

  • Obtain Atomic Weights: Use the standard atomic weight for each element as provided by IUPAC.

    • Carbon (C): ~12.011 u[5][6][7][8]

    • Hydrogen (H): ~1.008 u[9][10][11]

    • Nitrogen (N): ~14.007 u[12][13][14]

    • Oxygen (O): ~15.999 u[15][16]

  • Calculate Total Mass: For each element, multiply the atom count by its atomic weight.

  • Summation: Sum the total masses of all elements to obtain the final molecular weight of the compound.

2.2 Data Presentation: Summary of Calculation

The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and easy comparison.

ElementSymbolAtom CountStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC512.01160.055
HydrogenH91.0089.072
NitrogenN114.00714.007
OxygenO415.99963.996
Total 147.130

Based on this calculation, the molecular weight of this compound is 147.13 g/mol .[3][4]

Visualization of Calculation Workflow

The logical relationship for the calculation of molecular weight is illustrated in the following diagram.

Workflow for Molecular Weight Calculation cluster_0 Calculate Mass Contribution A Identify Molecular Formula (C₅H₉NO₄) B Count Atoms C=5, H=9, N=1, O=4 A->B C Get Atomic Weights C=12.011, H=1.008 N=14.007, O=15.999 B->C D1 C: 5 * 12.011 = 60.055 C->D1 D2 H: 9 * 1.008 = 9.072 C->D2 D3 N: 1 * 14.007 = 14.007 C->D3 D4 O: 4 * 15.999 = 63.996 C->D4 E Sum Contributions 60.055 + 9.072 + 14.007 + 63.996 D1->E D2->E D3->E D4->E F Final Molecular Weight 147.13 g/mol E->F

Diagram for calculating molecular weight.

Conclusion

The molecular weight of this compound is definitively calculated to be 147.13 g/mol . This value is fundamental for stoichiometric calculations, preparation of solutions, and analytical characterization in a research and development setting. Experimental verification of this molecular weight can be performed using techniques such as mass spectrometry, which would provide the mass-to-charge ratio of the molecular ion.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-nitrobutanoate from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-nitrobutanoate, a valuable building block in organic synthesis, from simple and readily available precursors. The primary focus of this document is the Michael addition of nitromethane to methyl acrylate, a highly efficient and atom-economical reaction. This guide details both conventional and microwave-assisted protocols, presenting a comparative analysis of reaction conditions, yields, and times. A thorough experimental protocol for the optimized microwave-assisted synthesis is provided, along with data on purification and characterization. Additionally, an alternative two-step synthetic approach involving the formation and subsequent esterification of 4-nitrobutanoic acid is discussed as a potential, though less direct, pathway.

Introduction

This compound is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both a nitro group and an ester functionality allows for a wide range of chemical transformations. The nitro group can be reduced to an amine, enabling the formation of amides, or used in Henry reactions to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Given its utility, the development of efficient and scalable methods for the synthesis of this compound is of significant interest to the scientific community.

This guide focuses on the most direct and widely employed method for its synthesis: the base-catalyzed Michael addition of nitromethane to methyl acrylate. This reaction is a classic example of a conjugate addition and is known for its high efficiency. Recent advancements, particularly the use of microwave irradiation, have further optimized this process, leading to dramatically reduced reaction times and improved yields.

Primary Synthesis Route: Michael Addition of Nitromethane to Methyl Acrylate

The most common and efficient synthesis of this compound is achieved through the Michael addition of nitromethane to methyl acrylate. This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, methyl acrylate.

Reaction Mechanism and the Role of the Catalyst

The reaction proceeds via the following steps:

  • Deprotonation: A base, commonly an organic, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from nitromethane to form a nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electron-deficient β-carbon of methyl acrylate in a conjugate addition.

  • Protonation: The resulting enolate is protonated by the conjugate acid of the base or another proton source in the reaction mixture to yield the final product, this compound.

DBU is a particularly effective catalyst for this transformation due to its strong basicity and non-nucleophilic nature, which minimizes side reactions.

Synthesis Pathway Diagram

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Nitromethane Nitromethane (CH3NO2) Methyl4Nitrobutanoate This compound Nitromethane->Methyl4Nitrobutanoate Michael Addition MethylAcrylate Methyl Acrylate MethylAcrylate->Methyl4Nitrobutanoate DBU DBU DBU->Methyl4Nitrobutanoate Catalyst

Caption: Michael addition of nitromethane to methyl acrylate.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from a highly efficient microwave-assisted method.[1][2]

Materials:

  • Methyl acrylate (10 mmol)

  • Nitromethane (25 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol)

  • Microwave reactor (e.g., CEM Discover)

  • Sealed reaction vessel

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a sealed microwave reaction vessel, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).

  • Place the sealed vessel in the microwave reactor.

  • Irradiate the mixture at 70-75 °C with a power of 25 Watts for 30 minutes.[3]

  • After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • The crude product is then purified by column chromatography.

    • Stationary phase: Silica gel

    • Eluent: A mixture of hexane and ethyl acetate. The polarity of the eluent may need to be optimized, but a starting point of 80:20 (hexane:ethyl acetate) is recommended.[1]

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a liquid.

Conventional Synthesis

While less efficient, a conventional heating method can also be employed.

Procedure:

  • Combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at 70-75 °C with stirring for an extended period (e.g., 48-72 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product using column chromatography as described in the microwave-assisted protocol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via Michael addition under different conditions.

MethodCatalystTemperature (°C)TimeYield (%)Reference
MicrowaveDBU70-7530 min69[2]
ConventionalDBU70-754320 min44[2]

Note: The microwave-assisted reaction also produced a side product, dimethyl 4-nitroheptanedioate, in 10% yield.[2]

Alternative Synthesis Route: Esterification of 4-Nitrobutanoic Acid

An alternative, albeit less direct, route to this compound involves a two-step process: the synthesis of 4-nitrobutanoic acid followed by its esterification.

Synthesis of 4-Nitrobutanoic Acid

The synthesis of 4-nitrobutanoic acid from simple precursors is not as well-documented as the Michael addition route. However, it could potentially be synthesized through the oxidation of a suitable precursor, such as 4-nitro-1-butanol.

Fischer Esterification of 4-Nitrobutanoic Acid

Once 4-nitrobutanoic acid is obtained, it can be converted to its methyl ester via Fischer esterification.

General Protocol:

  • Dissolve 4-nitrobutanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation or column chromatography.

Workflow for the Alternative Synthesis Route

Alternative_Synthesis cluster_step1 Step 1: Synthesis of 4-Nitrobutanoic Acid cluster_step2 Step 2: Fischer Esterification cluster_product Final Product SimplePrecursors Simple Precursors NitrobutanoicAcid 4-Nitrobutanoic Acid SimplePrecursors->NitrobutanoicAcid Oxidation/Other NitrobutanoicAcid2 4-Nitrobutanoic Acid Methanol Methanol Methyl4Nitrobutanoate This compound Methanol->Methyl4Nitrobutanoate AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Methyl4Nitrobutanoate Catalyst NitrobutanoicAcid2->Methyl4Nitrobutanoate Esterification

Caption: Alternative two-step synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the Michael addition of nitromethane to methyl acrylate. The use of microwave irradiation significantly enhances this reaction, providing a rapid and high-yielding protocol that is well-suited for laboratory-scale synthesis. The detailed experimental procedure and comparative data presented in this guide offer researchers a solid foundation for the preparation of this versatile synthetic intermediate. While an alternative route via the esterification of 4-nitrobutanoic acid is plausible, the Michael addition remains the superior method in terms of efficiency and atom economy.

References

Spectroscopic Profile of Methyl 4-nitrobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-nitrobutanoate is an organic compound with the chemical formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . As a nitroalkane ester, its structural characterization is crucial for its application in various fields of chemical research and development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and computational tools. General experimental protocols for obtaining such data are also detailed for researchers aiming to perform these analyses.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data were generated using computational methods and are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.41Triplet2H-CH₂-NO₂
~3.68Singlet3H-O-CH₃
~2.45Triplet2H-CH₂-C=O
~2.20Quintet2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmCarbon Atom Assignment
~172.5C=O
~74.8-CH₂-NO₂
~51.8-O-CH₃
~29.7-CH₂-C=O
~22.1-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2960-2850Medium-StrongC-HAlkane stretching
1740StrongC=OEster stretching
1550StrongN=OAsymmetric stretching of NO₂
1380StrongN=OSymmetric stretching of NO₂
1200-1150StrongC-OEster stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragment ions for this compound under electron ionization (EI) are listed below.[4][5][6][7]

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
147[M]⁺ (Molecular Ion)
116[M - OCH₃]⁺
101[M - NO₂]⁺
88[CH₂CH₂COOCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement)
59[COOCH₃]⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9] Transfer the solution to a 5 mm NMR tube.[8]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans are typically required.[8][10]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Spectrum : Record a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) to subtract atmospheric and instrumental interferences.[11][12]

  • Sample Application : For Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid sample is placed directly onto the ATR crystal. For transmission FT-IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[11][13]

  • Data Acquisition : The sample is scanned with infrared radiation over the desired wavenumber range (typically 4000-400 cm⁻¹).[12][14]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[11]

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).[15]

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the sample from the solvent and introduces it into the mass spectrometer.

  • Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Data_Processing Data_Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure_Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern M [C₅H₉NO₄]⁺˙ m/z = 147 (Molecular Ion) F1 [C₄H₆NO₄]⁺ m/z = 116 M->F1 - •OCH₃ F2 [C₅H₉O₂]⁺ m/z = 101 M->F2 - •NO₂ F3 [C₄H₈O₂]⁺˙ m/z = 88 M->F3 α-cleavage F4 [C₃H₆O₂]⁺˙ m/z = 74 M->F4 McLafferty Rearrangement F5 [CH₃O₂]⁺ m/z = 59 F3->F5 - C₃H₅•

References

An In-depth Technical Guide to the Solubility of Methyl 4-nitrobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for the quantitative determination of its solubility, and a standardized workflow to ensure data accuracy and reproducibility. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the necessary tools and methodologies to generate this crucial data in-house.

Introduction

This compound (CAS No: 13013-02-0), with the molecular formula C₅H₉NO₄, is a colorless to pale yellow liquid.[1] Its chemical structure, featuring both a polar nitro group and a less polar ester functional group, results in a nuanced solubility profile across a range of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions and facilitating efficient downstream processing. This document serves as a foundational resource for scientists working with this compound, addressing the current gap in publicly available quantitative solubility data by providing detailed qualitative information and robust experimental procedures for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 106-110 °C at 9 mmHg[2][3]
Density 1.149 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.438[2][3]

Solubility Profile

Qualitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide array of organic solvents is not publicly available. However, qualitative assessments indicate its solubility in several common organic solvents. This information is summarized in Table 2.

SolventQualitative SolubilityReference
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSlightly Soluble
MethanolSlightly Soluble
WaterLimited Solubility[1]
Factors Influencing Solubility

The principle of "like dissolves like" provides a foundational understanding of the solubility of this compound. The polarity of the solvent plays a crucial role. The nitro group imparts significant polarity to the molecule, while the butyl ester chain is nonpolar. Therefore, this compound is expected to be most soluble in solvents of intermediate polarity that can interact favorably with both parts of the molecule. Temperature is another critical factor; for most solid-in-liquid and liquid-in-liquid systems, solubility increases with temperature.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed methodologies are provided for the experimental determination of the solubility of this compound, which is a liquid at room temperature, in various organic solvents.

Method 1: Isothermal Shake-Flask Method followed by Gas Chromatography (GC)

This is a robust method for determining the equilibrium solubility of a liquid in another liquid.

Apparatus and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated gas chromatograph (GC) with a suitable detector (e.g., FID)

  • Volumetric flasks and pipettes

  • Syringes and vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct second phase of undissolved this compound should be visible.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.

    • Carefully withdraw an aliquot from the solvent-rich phase (the supernatant) using a syringe.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • GC Analysis:

    • Inject a known volume of each standard solution into the GC to generate a calibration curve of peak area versus concentration.

    • Inject the same volume of the sample from the saturated solution into the GC.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the analyzed sample. This concentration represents the solubility at the specified temperature.

Method 2: Gravimetric Method

This method is simpler but may be less precise for liquid-liquid systems. It is more suitable if one of the components is significantly more volatile.

Apparatus and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade, volatile)

  • Thermostatically controlled environment

  • Analytical balance

  • Separatory funnel or centrifuge

  • Pre-weighed vials

Procedure:

  • Equilibration:

    • Prepare a saturated solution as described in the shake-flask method.

  • Phase Separation:

    • Carefully separate the solvent-rich phase from the undissolved this compound using a separatory funnel or by centrifugation.

  • Solvent Evaporation and Quantification:

    • Transfer a known volume or mass of the clear, saturated solution to a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition or significant evaporation of the this compound.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent using the Isothermal Shake-Flask Method with GC analysis.

G A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Thermostatic Shaker, 24-48h) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Withdrawal (Aliquot of Supernatant) C->D H GC Analysis of Sample D->H E Preparation of Standard Solutions (Known Concentrations) F GC Analysis of Standards E->F G Generation of Calibration Curve F->G I Quantification of Solute G->I H->I J Solubility Data (g/L or mol/L) I->J

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a comprehensive framework for researchers to address this information gap. The qualitative solubility profile, coupled with detailed and adaptable experimental protocols, empowers scientists to generate the precise data required for their specific applications. The provided workflow visualization further standardizes this process, promoting consistency and accuracy in experimental outcomes. The methodologies outlined herein are fundamental for the effective utilization of this compound in research, development, and commercial applications.

References

Purity Analysis of Commercial Methyl 4-Nitrobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial Methyl 4-nitrobutanoate. It details potential impurities arising from a likely synthetic route, outlines experimental protocols for key analytical techniques, and presents a systematic workflow for purity determination.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants in the final product. This guide outlines a multi-faceted approach to the purity analysis of commercial this compound, employing chromatographic and spectroscopic techniques.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on its synthetic route. A common and efficient method for its synthesis is the Michael addition of nitromethane to methyl acrylate. This reaction, while generally high-yielding, can lead to the formation of several process-related impurities.

Likely Synthetic Pathway:

Caption: Plausible synthetic route for this compound.

Based on this synthesis, the following impurities may be present in commercial samples:

  • Unreacted Starting Materials: Residual nitromethane and methyl acrylate.

  • Side Products:

    • Methyl 4,6-dinitro-5-oxoheptanoate: From the addition of the nitronate anion to two molecules of methyl acrylate.

    • Polymers of methyl acrylate.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., THF, Toluene, Ethyl Acetate).

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, dilute further to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 20:1).

    • Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation:

Table 1: Hypothetical GC-MS Purity Analysis of a Commercial this compound Sample

Peak No.Retention Time (min)Compound NameArea %
13.5Nitromethane0.2
24.1Methyl Acrylate0.5
39.8This compound 97.5
412.3Unknown Impurity 10.8
514.5Unknown Impurity 21.0
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for quantitative purity determination using a reference standard.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Data Presentation:

Table 2: Hypothetical HPLC Purity Assay of a Commercial this compound Sample

SamplePeak Area of this compoundPurity (%)
Reference Standard (100 µg/mL)1,250,00099.9
Commercial Sample (101 µg/mL)1,225,00097.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis (qNMR). ¹H and ¹³C NMR provide detailed structural information, while qNMR can determine the absolute purity of the sample.

Experimental Protocol (¹H and ¹³C NMR):

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters (Typical for 400 MHz):

    • ¹H NMR: 16-32 scans, relaxation delay of 5 seconds.

    • ¹³C NMR: 512-1024 scans, relaxation delay of 2 seconds.

Experimental Protocol (Quantitative ¹H NMR - qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both components completely.

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation:

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.4t-CH₂-NO₂
~3.7s-O-CH₃
~2.5t-CH₂-COO-
~2.2p-CH₂-CH₂-CH₂-
¹³C~172sC=O
~75s-CH₂-NO₂
~52s-O-CH₃
~30s-CH₂-COO-
~22s-CH₂-CH₂-CH₂-

Workflow for Purity Analysis

A systematic workflow ensures a comprehensive evaluation of the purity of commercial this compound.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Commercial Methyl 4-nitrobutanoate Sample Prep Prepare solutions for GC-MS, HPLC, and NMR Sample->Prep GCMS GC-MS Analysis (Qualitative Impurity Profile) Prep->GCMS HPLC HPLC Analysis (Quantitative Purity) Prep->HPLC NMR NMR Analysis (Structure & qNMR Purity) Prep->NMR Data Data Interpretation and Comparison GCMS->Data HPLC->Data NMR->Data Report Final Purity Report Data->Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of commercial this compound should be rigorously assessed using a combination of analytical techniques. GC-MS is ideal for identifying volatile impurities, HPLC provides accurate quantitative purity data, and NMR spectroscopy offers structural confirmation and an alternative, absolute method for purity determination. By implementing the detailed protocols and workflow described in this guide, researchers, scientists, and drug development professionals can ensure the quality and suitability of this compound for their specific applications.

References

Thermal Stability and Decomposition of Methyl 4-nitrobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-nitrobutanoate is a combustible liquid that, like other nitroalkanes, is expected to be an energetic material with the potential for exothermic decomposition at elevated temperatures. While specific decomposition temperatures and products have not been experimentally determined for this compound, analysis of structurally similar molecules suggests that thermal degradation could be initiated by the cleavage of the C-NO2 bond. The presence of impurities, such as other nitro-containing compounds, acids, or bases, may significantly lower its thermal stability. This document provides a summary of the known physical and safety properties of this compound, discusses probable decomposition pathways based on related compounds, and outlines recommended experimental protocols for its thermal analysis.

Physicochemical and Safety Data

A summary of the known properties of this compound is presented in Table 1. It is classified as a combustible liquid and requires careful handling to avoid ignition sources.[1][2] Safety data sheets indicate that it is a skin and eye irritant.[3] Notably, the decomposition temperature and hazardous decomposition products are listed as "no data available" in current safety documentation, underscoring the need for experimental evaluation.[3]

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H9NO4[1]
Molecular Weight 147.13 g/mol [1]
Appearance Clear yellow to amber liquid[3][4]
Boiling Point 106-110 °C at 9 mmHg[1][2]
Density 1.149 g/mL at 25 °C[1][2]
Flash Point 85 °C (185 °F) - closed cup[1][2]
Storage Class 10 - Combustible liquids[1][2]
Hazards Causes skin and eye irritation, May cause respiratory irritation[3]
Decomposition Temperature No data available[3]
Hazardous Decomposition Products No data available[3]

Theoretical Thermal Decomposition Pathways

The thermal decomposition of nitroalkanes can be complex, often involving free radical mechanisms. For this compound, two primary decomposition pathways are plausible based on studies of related compounds.

Pathway A: C-N Bond Homolysis

The initial and most likely step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the carbon-nitrogen bond, which is typically the weakest bond in the molecule. This would result in the formation of a 4-methoxycarbonylpropyl radical and a nitrogen dioxide radical.

  • O2N(CH2)3CO2CH3 → •(CH2)3CO2CH3 + •NO2

The resulting radicals would then participate in a series of secondary reactions, such as hydrogen abstraction, fragmentation, and polymerization, leading to a variety of smaller gaseous products. Studies on the pyrolysis of other nitroalkanes have shown the formation of formaldehyde as a significant product.

Pathway B: Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the ester functional group of this compound is susceptible to hydrolysis.[5] This would lead to the formation of 4-nitrobutanoic acid and methanol. While this is not a direct thermal decomposition pathway in the absence of water, the presence of moisture as an impurity could facilitate this reaction at elevated temperatures.

  • O2N(CH2)3CO2CH3 + H2O → O2N(CH2)3COOH + CH3OH

The resulting 4-nitrobutanoic acid would then be subject to its own thermal decomposition.

The following diagram illustrates the potential initial steps of decomposition:

DecompositionPathways Potential Initial Decomposition Pathways of this compound cluster_0 Thermal Decomposition cluster_1 Hydrolysis (in presence of water) M4NB This compound Radicals 4-methoxycarbonylpropyl radical + Nitrogen dioxide radical M4NB->Radicals C-N Homolysis (High Temperature) HydrolysisProducts 4-Nitrobutanoic acid + Methanol M4NB->HydrolysisProducts Ester Hydrolysis Secondary Secondary Reactions (e.g., fragmentation, polymerization) Radicals->Secondary DecompAcid Decomposition of 4-Nitrobutanoic Acid HydrolysisProducts->DecompAcid

Caption: Potential initial decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of thermal analysis experiments are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for determining the temperatures of thermal events (like decomposition) and their associated heat flow.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: High-pressure gold-plated or stainless steel crucibles are recommended to contain any pressure generated during decomposition.[6]

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into the sample pan.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at a constant rate (e.g., 2, 5, and 10 °C/min) to a final temperature of approximately 400 °C.[6] Running multiple heating rates can provide data for kinetic analysis.

  • Data Analysis: Determine the onset temperature of any exothermic events, the peak maximum temperature, and the integrated area of the exotherm to calculate the enthalpy of decomposition (in J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of non-volatile residues.

Objective: To determine the temperature at which mass loss begins and the stages of decomposition.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Pans: Open ceramic or platinum crucibles.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the sample pan.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature of approximately 600 °C.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss and the percentage of mass lost at each stage. The first derivative of the TGA curve (DTG) can help to identify the temperatures of maximum rates of mass loss.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to an MS or FTIR spectrometer via a heated transfer line.

  • TGA Conditions: Follow the TGA protocol outlined in section 4.2.

  • MS/FTIR Analysis: Continuously monitor the evolved gases throughout the TGA experiment.

  • Data Analysis: Correlate the mass spectra or infrared spectra with the mass loss events observed in the TGA data to identify the decomposition products at different temperatures.

The following diagram outlines the experimental workflow for the thermal analysis of this compound:

ExperimentalWorkflow Experimental Workflow for Thermal Analysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_EGA Evolved Gas Analysis (TGA-MS/FTIR) Sample This compound Sample DSC Perform DSC Analysis (e.g., 10 °C/min in N2) Sample->DSC TGA Perform TGA Analysis (e.g., 10 °C/min in N2) Sample->TGA DSC_Data DSC Thermogram DSC->DSC_Data DSC_Results Onset Temperature Enthalpy of Decomposition DSC_Data->DSC_Results Final_Analysis Comprehensive Thermal Stability Profile DSC_Results->Final_Analysis TGA_Data TGA/DTG Curves TGA->TGA_Data EGA Perform TGA-MS or TGA-FTIR TGA->EGA Coupled Analysis TGA_Results Decomposition Temperatures Mass Loss Stages TGA_Data->TGA_Results TGA_Results->Final_Analysis EGA_Data Mass Spectra / IR Spectra EGA->EGA_Data EGA_Results Identification of Decomposition Products EGA_Data->EGA_Results EGA_Results->Final_Analysis

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

While specific experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive understanding of its potential thermal hazards can be inferred from the behavior of other nitroalkanes and alkyl esters. It is anticipated to be an energetic material prone to exothermic decomposition at elevated temperatures. The presence of impurities is likely to decrease its thermal stability. The recommended experimental protocols, including DSC, TGA, and evolved gas analysis, are essential for rigorously characterizing its thermal profile. Such data is critical for ensuring the safe handling, storage, and use of this compound in research and development settings.

References

The Nitro Group in Aliphatic Esters: A Gateway to Diverse Functionality for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group, when present in an aliphatic ester scaffold, offers a versatile chemical handle for a wide array of synthetic transformations. Its strong electron-withdrawing nature activates adjacent carbon atoms, facilitating crucial carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, most notably amines and carbonyls. This guide provides a comprehensive overview of the key reactions of nitroaliphatic esters, including the Michael addition for the synthesis of γ-nitro esters, the chemoselective reduction of the nitro group to form β- and γ-amino esters, and the Nef reaction for its conversion to a carbonyl functionality. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers in drug discovery and development with the practical knowledge to leverage the unique reactivity of this functional group in the synthesis of novel therapeutic agents.

Introduction: The Versatile Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of nearby atoms in a molecule. In aliphatic esters, the presence of a nitro group opens up a rich landscape of synthetic possibilities. The acidity of the α-protons to the nitro group allows for the formation of a nitronate anion, a potent nucleophile for carbon-carbon bond formation. This "umpolung" or reversal of polarity is a cornerstone of its utility.[1]

Moreover, the nitro group is often considered a "latent" functional group, as it can be selectively converted into other functionalities that are highly desirable in medicinal chemistry. The most prominent transformations are its reduction to a primary amine, a common feature in many bioactive molecules, and its conversion to a carbonyl group via the Nef reaction. This guide will delve into the core reactions that make nitroaliphatic esters valuable intermediates in the synthesis of complex organic molecules, with a particular focus on applications in drug development.

Carbon-Carbon Bond Formation: The Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon bonds.[2] In the context of nitroaliphatic esters, a nitroalkane is deprotonated to form a nitronate anion, which then acts as a nucleophile, attacking an α,β-unsaturated ester (a Michael acceptor). This reaction is a highly efficient method for synthesizing γ-nitro aliphatic esters, which are valuable precursors to γ-amino acids and other important pharmaceutical building blocks.[3][4]

Microwave irradiation has been shown to dramatically accelerate this transformation, reducing reaction times from hours or days to mere minutes, while often improving yields and leading to cleaner reactions.[5][6]

Quantitative Data for Michael Addition

The following table summarizes the results for the microwave-assisted Michael addition of nitroalkanes to various α,β-unsaturated methyl esters.

EntryMichael DonorMichael AcceptorBase (eq.)Temp (°C)Time (min)ProductYield (%)Reference
1NitromethaneMethyl CrotonateDBU (0.1)70-755Methyl 3-methyl-4-nitrobutanoate≥ 98[5]
2NitromethaneMethyl AcrylateDBU (0.05)70-7530Methyl 4-nitrobutanoate69[7]
3NitroethaneMethyl AcrylateDBU (0.1)70-755Methyl 4-nitropentanoate≥ 97[5]
4NitromethaneMethyl MethacrylateTMG (1.0)70-755Methyl 2-methyl-4-nitrobutanoate72[5]
5NitroethaneMethyl MethacrylateTMG (1.0)70-755Methyl 2-methyl-4-nitropentanoate78 (diastereomeric mixture)[5]

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG = Tetramethylguanidine

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-methyl-4-nitrobutanoate

The following protocol is adapted from Escalante, J. et al., Molecules2009 , 14(4), 1595-1604.[5][7]

Materials:

  • Methyl crotonate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 10-mL glass microwave reaction vessel with a stir bar

  • Microwave reactor

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add methyl crotonate (10 mmol), nitromethane (which also serves as the solvent), and DBU (1.0 mmol, 0.1 equivalents).

  • Seal the reaction vessel with a cap and place it into the microwave cavity.

  • Program the microwave unit to heat the reaction mixture to 70-75 °C with a power of 50 Watts for 5 minutes.

  • After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • The crude material is then purified by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to afford the pure methyl 3-methyl-4-nitrobutanoate.

Experimental Workflow for Michael Addition

Michael_Addition_Workflow start Start setup Combine Methyl Crotonate, Nitromethane, and DBU in Microwave Vessel start->setup irradiate Microwave Irradiation (70-75 °C, 5 min) setup->irradiate cool Cool Reaction Vessel irradiate->cool purify Column Chromatography (Silica Gel, Hexane/EtOAc) cool->purify product Methyl 3-methyl-4-nitrobutanoate purify->product

Experimental workflow for the synthesis of γ-nitro esters.

Reduction of the Nitro Group to Primary Amines

The reduction of a nitro group to a primary amine is one of the most important transformations in organic synthesis, particularly in the preparation of pharmaceuticals.[8] For aliphatic nitro esters, this reaction provides a direct route to valuable β- or γ-amino esters. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[9][10] It is generally efficient for both aliphatic and aromatic nitro groups.[8]

  • Metal-based Reductions: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic media are effective and often milder alternatives to catalytic hydrogenation, showing good chemoselectivity in the presence of other reducible groups.[9][11]

  • Transfer Hydrogenation: Formic acid or its salts (e.g., ammonium formate) can be used as a hydrogen source in the presence of a catalyst like Raney Nickel. This method is often rapid, selective, and proceeds under mild conditions.[12]

Quantitative Data for Nitro Group Reduction

The following table presents a comparison of different methods for the reduction of nitro compounds, with a focus on conditions compatible with ester functionality.

Substrate TypeReagent/CatalystSolventConditionsYield (%)CommentsReference
Aliphatic/Aromatic Nitro CompoundsRaney Nickel, HCOOHMethanolRoom Temp, 10-30 min80-90Selective for nitro group over esters, halogens, and carbonyls.[12]
Aromatic Nitro EstersNaBH₄, FeCl₂THF28 °C, 12 hup to 96High chemoselectivity for the nitro group over the ester.[13]
Aliphatic Nitro CompoundsRaney Nickel, H₂Methanol-72Used in the synthesis of a Pregabalin intermediate.[14]
Aromatic Nitro EstersSnCl₂·2H₂OEthanol30 °C, 2 h89Mild conditions with ultrasonic irradiation.[11]
Experimental Protocol: Reduction of a Nitro Compound with Raney Nickel and Formic Acid

This protocol is adapted from a general procedure described by K. K. Sharma et al.[12]

Materials:

  • Nitroaliphatic ester (e.g., this compound)

  • Raney Nickel

  • 90% Formic acid

  • Methanol

  • Chloroform or ether

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, prepare a suspension of the nitroaliphatic ester (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).

  • Stir the suspension at room temperature and add 90% formic acid (2.5 mL).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the organic solvent from the filtrate under reduced pressure.

  • Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the corresponding amino ester.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group on a metal surface like Pd/C is a complex process. A generally accepted pathway involves the sequential reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, before the final amine product is formed.

Reduction_Mechanism nitro R-CH(COOR')-CH₂-NO₂ (Nitro Ester) nitroso R-CH(COOR')-CH₂-NO (Nitroso Intermediate) nitro->nitroso + H₂ / Pd/C hydroxylamine R-CH(COOR')-CH₂-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + H₂ / Pd/C amine R-CH(COOR')-CH₂-NH₂ (Amino Ester) hydroxylamine->amine + H₂ / Pd/C

Simplified mechanism for the reduction of a nitro group.

The Nef Reaction: Converting a Nitro Group to a Carbonyl

The Nef reaction is a classical organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[9][15] This reaction is particularly useful as it allows the carbon atom bearing the nitro group, which initially acts as a nucleophile (as the nitronate), to be converted into an electrophilic carbonyl carbon.[1]

The classical Nef reaction involves harsh acidic conditions (pH < 1), which can be incompatible with sensitive functional groups.[9] Consequently, several modified, milder procedures have been developed using oxidative or reductive methods.[1][16]

Mechanism of the Nef Reaction

The mechanism begins with the deprotonation of the nitroalkane to form a nitronate salt. This is followed by protonation to form a nitronic acid, which is then further protonated. The resulting intermediate is attacked by water, and subsequent steps lead to the formation of the carbonyl compound and nitrous oxide.[14][15]

Nef_Reaction_Mechanism nitroalkane R₂CH-NO₂ (Nitroalkane) nitronate R₂C=NO₂⁻ (Nitronate Salt) nitroalkane->nitronate Base nitronic_acid R₂C=N(OH)O (Nitronic Acid) nitronate->nitronic_acid H⁺ iminium R₂C=N⁺(OH)₂ nitronic_acid->iminium H⁺ adduct R₂C(OH)-N(OH)₂ iminium->adduct + H₂O, - H⁺ nitroso_alkanol R₂C(OH)-N=O (1-Nitroso-alkanol) adduct->nitroso_alkanol - H₂O oxonium R₂C=O⁺H nitroso_alkanol->oxonium Rearrangement, - HNO carbonyl R₂C=O (Ketone) oxonium->carbonyl - H⁺

Mechanism of the classical Nef reaction.
Experimental Protocol: General Procedure for the Nef Reaction

The following is a general protocol for the classical Nef reaction. The specific conditions, such as the choice of base and acid, may need to be optimized for a particular substrate.

Materials:

  • Nitroaliphatic ester

  • Base (e.g., Sodium Hydroxide, Sodium Ethoxide)

  • Strong Acid (e.g., Sulfuric Acid)

  • Appropriate solvents (e.g., ethanol, water, ether)

Procedure:

  • Formation of the Nitronate Salt: Dissolve the nitroaliphatic ester in a suitable solvent (e.g., ethanol). Add a solution of a strong base (e.g., sodium hydroxide in water) and stir until the deprotonation is complete, forming the nitronate salt.

  • Hydrolysis: Cool the nitronate salt solution in an ice bath. Slowly and carefully add the solution to a cold, stirred solution of a strong acid (e.g., aqueous sulfuric acid) at a pH < 1.

  • Work-up: After the addition is complete, allow the reaction to stir for a short period. The product can then be extracted with an organic solvent (e.g., ether). The organic extracts are washed, dried, and concentrated to yield the crude carbonyl compound, which can be further purified by distillation or chromatography.

Applications in Drug Development

The synthetic transformations of nitroaliphatic esters are not merely of academic interest; they provide direct pathways to molecules of significant therapeutic importance.

Synthesis of GABAergic Drugs

A prominent application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are used to treat a range of neurological disorders.[17]

For instance, the blockbuster drug Pregabalin (marketed as Lyrica), used to treat epilepsy, neuropathic pain, and fibromyalgia, can be synthesized from a γ-nitro ester. The synthesis involves an asymmetric Michael addition of nitromethane to an α,β-unsaturated ester, followed by the reduction of the nitro group to the corresponding amine.[14] Similarly, Baclofen , a muscle relaxant, can also be synthesized via a pathway involving the reduction of a γ-nitro intermediate.[14]

Drug_Synthesis_Pathway start α,β-Unsaturated Ester + Nitroalkane michael Michael Addition start->michael nitro_ester γ-Nitro Ester michael->nitro_ester reduction Nitro Group Reduction (e.g., Raney Ni, H₂) nitro_ester->reduction gaba_analog GABA Analog (e.g., Pregabalin, Baclofen) reduction->gaba_analog

Synthetic pathway to GABA analogs from nitroaliphatic esters.
Precursors for β-Lactam Antibiotics

The β-lactam ring is the core structural feature of a major class of antibiotics, including penicillins and cephalosporins.[18][19] The synthesis of these complex molecules often involves the formation of β-amino acid derivatives as key intermediates. The reduction of α-nitro-β-substituted esters provides a route to these crucial building blocks, highlighting another area where the reactivity of nitroaliphatic esters is relevant to drug development.[20]

Antiviral and Anticancer Agents

While the link is less direct than with GABA analogs, nitro-containing compounds have been investigated for a range of biological activities, including as antiviral and anticancer agents.[3][5] The nitro group can act as a nitric oxide (*NO) donor, which can have cytotoxic effects.[3] The synthesis of novel nucleoside analogs incorporating a nitrooxy group on an aliphatic side chain is an example of this approach.[3] The versatility of the nitro group in aliphatic esters allows for its incorporation into diverse molecular scaffolds for screening against various therapeutic targets.

Conclusion

The nitro group in aliphatic esters is a highly valuable and versatile functional group for organic synthesis, particularly within the realm of drug discovery and development. Its ability to facilitate carbon-carbon bond formation through the Michael addition and its facile conversion to other key functionalities, such as amines and carbonyls, provides synthetic chemists with a powerful toolkit. The direct application of these reactions in the synthesis of important pharmaceuticals, such as GABA analogs, underscores the strategic importance of understanding and utilizing the reactivity of nitroaliphatic esters. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to harness the synthetic potential of these compounds in the creation of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of γ-Amino Acids Using Methyl 4-Nitrobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of γ-amino acids, utilizing methyl 4-nitrobutanoate as a versatile starting material. The primary focus is on the reduction of the nitro group to form methyl 4-aminobutanoate, a key intermediate for the synthesis of various biologically active molecules, including important pharmaceuticals.

Introduction

γ-Amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptide chains can induce unique conformations, enhancing biological activity and stability.[1] this compound serves as a readily available and efficient precursor for the synthesis of γ-amino acids. The key synthetic step involves the reduction of the nitro group to a primary amine, yielding methyl 4-aminobutanoate. This intermediate can then be used in a variety of subsequent chemical transformations.

Data Presentation

Physicochemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Starting Material This compound13013-02-0C₅H₉NO₄147.13Clear yellow to amber liquid106-110 / 9 mmHg1.1491.438
Product Methyl 4-aminobutanoate3251-07-8C₅H₁₁NO₂117.15Crystals (as HCl salt)---

Note: Properties for Methyl 4-aminobutanoate are often reported for its more stable hydrochloride salt.[1]

Spectroscopic Data
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ 8.26–8.13 (m, 4H), 3.94 (s, 3H)[2][3]δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8[3]

Methyl 4-aminobutanoate (Product)

¹H NMR ¹³C NMR
Data available but specific shifts vary with solvent and salt form.[4][5]Data available but specific shifts vary with solvent and salt form.[4][5]

Experimental Protocols

Protocol 1: Reduction of this compound to Methyl 4-aminobutanoate via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of this compound to a primary amine using Raney Nickel as a catalyst and formic acid as a hydrogen source. This method is advantageous due to its mild reaction conditions and high yields for the reduction of aliphatic nitro compounds.[1]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol

  • Formic acid (90%)

  • Chloroform or Diethyl ether

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a pad of Celite)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5 mmol, 0.735 g).

  • Add methanol (3 mL) to dissolve the starting material.

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 0.2-0.3 g). Caution: Raney Nickel is pyrophoric and should be handled with care, preferably under an inert atmosphere when dry.

  • To the stirred suspension, add 90% formic acid (2.5 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite or filter paper to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining formic acid or salts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield methyl 4-aminobutanoate. The product can be further purified by distillation if necessary.

Expected Yield: 80-90% (based on the reduction of similar aliphatic nitro compounds).[1]

Visualizations

Reaction Pathway

reaction_pathway start This compound intermediate Nitroso Intermediate start->intermediate [H] hydroxylamine Hydroxylamine Intermediate intermediate->hydroxylamine [H] product Methyl 4-aminobutanoate hydroxylamine->product [H]

Caption: Generalized pathway for the reduction of a nitro group to an amine.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up A 1. Dissolve this compound in Methanol B 2. Add Raney Nickel Catalyst A->B C 3. Add Formic Acid B->C D 4. Filter to Remove Catalyst C->D Reaction Completion E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Evaporate Solvent G->H I Methyl 4-aminobutanoate H->I Final Product

Caption: Step-by-step workflow for the synthesis of methyl 4-aminobutanoate.

Applications in Drug Development

Methyl 4-aminobutanoate is a valuable precursor for the synthesis of various pharmaceuticals, particularly analogs of γ-aminobutyric acid (GABA). These analogs often exhibit therapeutic effects on the central nervous system.

Synthesis of Pregabalin

Pregabalin, marketed under the brand name Lyrica, is an anticonvulsant and anxiolytic drug.[6] Its synthesis can involve intermediates derived from the reduction of a nitro-containing precursor, conceptually similar to this compound, to form the core γ-amino acid structure. The synthesis often involves the reduction of a nitrile group to an amine.[6]

Synthesis of Gabapentin

Gabapentin, another anticonvulsant medication, is a cyclohexane derivative of GABA. While its synthesis does not directly start from this compound, the core γ-amino acid moiety is a fundamental part of its structure, highlighting the importance of synthetic routes to this class of compounds.

The logical relationship for the utility of methyl 4-aminobutanoate in synthesizing such drug precursors can be visualized as follows:

drug_development start This compound reduction Reduction of Nitro Group start->reduction intermediate Methyl 4-aminobutanoate reduction->intermediate derivatization Further Derivatization intermediate->derivatization precursors γ-Amino Acid Precursors derivatization->precursors drugs Pharmaceuticals (e.g., Pregabalin analogs) precursors->drugs

References

Application Notes and Protocols for the Synthesis of Methyl 4-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of methyl 4-nitrobutanoate to methyl 4-aminobutanoate is a critical transformation in organic synthesis, providing a valuable intermediate for the production of various pharmaceuticals and fine chemicals. The resulting gamma-amino ester is a key building block for the synthesis of peptidomimetics, anticonvulsants, and other biologically active molecules. This document provides detailed application notes and experimental protocols for two common and effective methods for this reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction with tin(II) chloride (SnCl₂).

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups.[1] This process typically involves the use of a metal catalyst, such as palladium on a carbon support, to facilitate the reaction between the nitro compound and a hydrogen source. For this application, hydrogen gas is used as the reductant. This method is known for its clean reaction profile and high yields.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite®

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[2]

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture.[2] Caution: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere.[1]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet with solvent.[3]

  • Solvent Removal: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude methyl 4-aminobutanoate.

  • Purification: The crude product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to afford methyl 4-aminobutanoate hydrochloride as a white to off-white solid.[4]

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

The reduction of nitro compounds using tin(II) chloride in an acidic medium is a classic and reliable method, particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation. The reaction proceeds through a series of single electron transfers from the tin(II) species.

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until the pH of the aqueous layer is approximately 8. A white precipitate of tin salts will form.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 4-aminobutanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation. Alternatively, it can be converted to the hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol) and collecting the resulting precipitate by filtration. The hydrochloride salt can then be recrystallized.

Data Presentation

ParameterMethod 1: Catalytic Hydrogenation (Pd/C, H₂)Method 2: Tin(II) Chloride (SnCl₂)
Typical Yield High (>90%)Good to High (70-90%)
Purity of Crude Product Generally highModerate to high, may contain tin byproducts
Reaction Temperature Room TemperatureReflux (e.g., ~78 °C in Ethanol)
Reaction Time Typically a few hoursCan be longer, several hours to overnight
Reagents Pd/C catalyst, H₂ gasSnCl₂·2H₂O
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystUse of a corrosive acid and handling of tin salts
Work-up Complexity Simple filtration to remove catalystRequires neutralization and extraction to remove tin salts

Visualizations

Reaction_Scheme Overall Reaction Scheme cluster_start Starting Material cluster_product Product Methyl_4-nitrobutanoate This compound O₂N(CH₂)₃CO₂CH₃ Methyl_4-aminobutanoate Methyl 4-aminobutanoate H₂N(CH₂)₃CO₂CH₃ Methyl_4-nitrobutanoate->Methyl_4-aminobutanoate Reduction

Caption: Overall reaction scheme for the reduction of this compound.

Experimental_Workflow Comparative Experimental Workflow cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: SnCl₂ Reduction A1 Dissolve Substrate in Solvent A2 Add Pd/C Catalyst A1->A2 A3 Hydrogenate (H₂ balloon) A2->A3 A4 Filter through Celite A3->A4 A5 Evaporate Solvent A4->A5 A6 Purification A5->A6 B1 Dissolve Substrate in Ethanol B2 Add SnCl₂·2H₂O B1->B2 B3 Reflux B2->B3 B4 Neutralize & Extract B3->B4 B5 Dry & Evaporate B4->B5 B6 Purification B5->B6

Caption: Comparative workflow for the two reduction methods.

References

Methyl 4-nitrobutanoate: A Versatile Precursor for the Synthesis of Key Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Methyl 4-nitrobutanoate and its derivatives have emerged as crucial building blocks in the synthesis of several commercially significant pharmaceuticals. The inherent reactivity of the nitro group allows for its strategic conversion into a primary amine, a key functional group in many bioactive molecules, most notably analogues of γ-aminobutyric acid (GABA). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of GABA, Baclofen, and Pregabalin.

Introduction to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic use is limited by its inability to cross the blood-brain barrier effectively. Consequently, a class of drugs known as GABA analogues, which are structurally similar to GABA but possess improved pharmacokinetic properties, have been developed. These drugs, including Baclofen and Pregabalin, have found widespread use in treating a variety of neurological and psychiatric disorders.

Baclofen , a muscle relaxant, is used to treat spasticity. Its mechanism of action involves agonism at the GABA-B receptor. Pregabalin , an anticonvulsant and analgesic, is prescribed for epilepsy, neuropathic pain, and generalized anxiety disorder. It exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.

The synthesis of these pharmaceuticals often involves the use of precursors that can be efficiently converted to the core GABA structure. This compound serves as an excellent starting point for this purpose.

Synthetic Applications of this compound

The primary transformation leveraging this compound in pharmaceutical synthesis is the reduction of its nitro group to a primary amine. This reaction is a cornerstone in the preparation of GABA and its analogues.

Synthesis of γ-Aminobutyric acid (GABA)

The conversion of this compound to GABA is a two-step process involving the reduction of the nitro group to form methyl 4-aminobutanoate, followed by hydrolysis of the ester to yield GABA.

Experimental Workflow for GABA Synthesis

GABASynthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolysis M4N This compound Catalyst Catalyst (e.g., Raney Nickel, Pd/C) M4N->Catalyst M4A Methyl 4-aminobutanoate Catalyst->M4A GABA GABA M4A->GABA BaclofenSynthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Malonate Addition cluster_2 Step 3: Reduction & Decarboxylation pCB p-Chlorobenzaldehyde NM Nitromethane pCB->NM Condensation betaNS β-nitrostyrene derivative NM->betaNS MDE Diethyl Malonate betaNS->MDE Michael Addition NitroEster Nitro Ester Intermediate MDE->NitroEster Baclofen Baclofen NitroEster->Baclofen Reduction (e.g., Raney Ni, H₂) followed by Hydrolysis & Decarboxylation PregabalinSynthesis cluster_0 Step 1: Nitroalkene Formation cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Reduction & Hydrolysis Isovaleraldehyde Isovaleraldehyde Nitromethane Nitromethane Isovaleraldehyde->Nitromethane Condensation Nitroalkene (E)-5-methyl-1-nitrohex-1-ene Nitromethane->Nitroalkene Malonate Diethyl Malonate Nitroalkene->Malonate ChiralCatalyst Chiral Catalyst Malonate->ChiralCatalyst NitroAdduct Chiral Nitro Adduct ChiralCatalyst->NitroAdduct Pregabalin Pregabalin NitroAdduct->Pregabalin Reduction (e.g., H₂, catalyst) followed by Hydrolysis & Decarboxylation GABAB_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre Baclofen GABAB_R_pre GABA-B Receptor Baclofen_pre->GABAB_R_pre G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre inhibits (α subunit) Ca_channel_pre Voltage-gated Ca²⁺ Channel G_protein_pre->Ca_channel_pre inhibits (βγ subunit) cAMP_pre cAMP AC_pre->cAMP_pre produces PKA_pre PKA cAMP_pre->PKA_pre activates Vesicle_fusion Vesicle Fusion Ca_channel_pre->Vesicle_fusion triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release leads to Baclofen_post Baclofen GABAB_R_post GABA-B Receptor Baclofen_post->GABAB_R_post G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates K_channel_post GIRK Channel G_protein_post->K_channel_post activates (βγ subunit) Hyperpolarization Hyperpolarization K_channel_post->Hyperpolarization causes K⁺ efflux Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition leads to Gabapentinoid_Signaling cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin alpha2delta α2δ-1 Subunit Pregabalin->alpha2delta binds to Trafficking Channel Trafficking to Membrane Pregabalin->Trafficking inhibits VGCC Voltage-gated Ca²⁺ Channel alpha2delta->VGCC modulates alpha2delta->Trafficking promotes Ca_influx Ca²⁺ Influx VGCC->Ca_influx mediates Trafficking->VGCC inserts into membrane NT_release Excitatory Neurotransmitter Release Ca_influx->NT_release triggers NT_in_synapse Reduced Neurotransmitters NT_release->NT_in_synapse results in Reduced_excitation Reduced Postsynaptic Excitation NT_in_synapse->Reduced_excitation leads to

Application Notes and Protocols: Catalytic Asymmetric Henry Reaction of Methyl 4-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, or nitroaldol reaction, is a powerful C-C bond-forming reaction in organic synthesis that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as the resulting β-nitro alcohols are versatile synthetic intermediates that can be readily converted into valuable building blocks such as β-amino alcohols and α-hydroxy carboxylic acids.[3][4] The asymmetric variant of the Henry reaction allows for the stereoselective synthesis of these important chiral molecules.

This document provides a detailed protocol for the enantioselective Henry reaction using methyl 4-nitrobutanoate as the nitroalkane component. The reaction with various aldehydes, catalyzed by a copper(II)-amino pyridine complex, yields chiral γ-nitro-β-hydroxy esters. These products are highly valuable precursors for the synthesis of enantiomerically enriched γ-lactams, δ-lactones, and derivatives of levulinic acid, which are common motifs in natural products and pharmaceuticals.[5][6][7]

Signaling Pathway and Logical Relationships

The products of the Henry reaction using this compound serve as versatile chiral building blocks. Their synthetic utility lies in the presence of three distinct functional groups—nitro, hydroxyl, and ester—which can be selectively transformed into other functionalities. For instance, reduction of the nitro group followed by cyclization can lead to the formation of chiral γ-lactams (2-pyrrolidinones), a common scaffold in many biologically active compounds.

Caption: Synthetic utility of the Henry reaction products.

Quantitative Data Summary

The following table summarizes the results of the asymmetric Henry reaction between this compound and various aldehydes using a Cu(II)-amino pyridine catalyst.[6] The data highlights the diastereoselectivity (anti:syn ratio) and the enantioselectivity (enantiomeric excess, ee) of the reaction.

EntryAldehyde (R)SolventYield (%)anti:synee (%) antiee (%) syn
1C₆H₅THF8567:339291
24-NO₂C₆H₄THF9580:209593
34-MeOC₆H₄THF8065:359189
42-NaphthylTHF9075:259492
5(E)-C₆H₅CH=CHTHF7870:309390
6c-C₆H₁₁MeOH7585:159690
7n-C₅H₁₁MeOH7082:189488

Experimental Protocol

This protocol describes a general procedure for the enantioselective Henry reaction of this compound with an aldehyde.

Materials
  • This compound

  • Aldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral amino pyridine ligand

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol (MeOH))

  • Base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Prep 1. Prepare Catalyst Solution (Cu(OAc)₂ + Ligand in Solvent) Add_Nitroalkane 2. Add this compound Catalyst_Prep->Add_Nitroalkane Add_Aldehyde 3. Add Aldehyde Add_Nitroalkane->Add_Aldehyde Add_Base 4. Add Base Add_Aldehyde->Add_Base Stir 5. Stir at Room Temperature Add_Base->Stir Monitor 6. Monitor by TLC Stir->Monitor Quench 7. Quench with 1M HCl Monitor->Quench Reaction Complete Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate 10. Dry and Concentrate Wash->Dry_Concentrate Purify 11. Purify by Chromatography Dry_Concentrate->Purify

References

Application Notes and Protocols: Michael Addition of Methyl 4-nitrobutanoate to α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of nitroalkanes as Michael donors is particularly valuable due to the versatility of the nitro group, which can be readily transformed into a variety of other functional groups, including amines, ketones, and oximes. This application note provides a detailed protocol for the use of methyl 4-nitrobutanoate as a Michael donor.

While direct literature on the Michael addition of pre-formed this compound is limited, a common and efficient approach involves its in situ or sequential synthesis from simpler precursors, followed by its reaction with a Michael acceptor. This document outlines a robust two-stage procedure: first, the synthesis of this compound from nitromethane and methyl acrylate, and second, a generalized protocol for its subsequent Michael addition to α,β-unsaturated compounds.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Michael addition of nitromethane to methyl acrylate. This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significant reductions in reaction time.[1][2] The base catalyst of choice for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: Microwave-Assisted Synthesis of this compound[1][2]

Materials:

  • Nitromethane

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Ethyl acetate

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).

  • Seal the vessel and program the microwave unit to heat the mixture to 70-75 °C with a power of 25 Watts for 30 minutes.

  • After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to afford pure this compound.

Data Presentation: Synthesis of γ-Nitro Aliphatic Methyl Esters

The following table summarizes the results for the synthesis of this compound and a related compound under microwave irradiation, adapted from Escalante, J. et al.[1][2]

ProductMichael DonorMichael AcceptorCatalyst (mol%)ConditionsTimeYield (%)
This compoundNitromethaneMethyl acrylateDBU (0.5)70-75 °C, 25 W30 min69
Methyl 3-methyl-4-nitrobutanoateNitromethaneMethyl crotonateDBU (1)70-75 °C, 50 W5 min≥ 98

Part 2: Michael Addition of this compound to α,β-Unsaturated Compounds

Once synthesized and purified, this compound can be used as a nucleophile in a subsequent Michael addition reaction. The following is a generalized protocol for the DBU-catalyzed Michael addition of this compound to a generic α,β-unsaturated ketone, such as methyl vinyl ketone. The conditions are based on established procedures for the Michael addition of primary nitroalkanes.

Generalized Experimental Protocol

Materials:

  • This compound (synthesized as per Part 1)

  • Methyl vinyl ketone (or other α,β-unsaturated compound)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in the chosen anhydrous solvent at room temperature, add DBU (0.1-0.2 equiv).

  • Stir the mixture for 10-15 minutes to ensure the formation of the nitronate anion.

  • Add the α,β-unsaturated compound (1.0-1.2 equiv) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the Michael acceptor.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Logical Workflow for the Two-Stage Process

Michael_Addition_Workflow cluster_synthesis Part 1: Synthesis of this compound cluster_addition Part 2: Michael Addition to α,β-Unsaturated Compound Nitromethane Nitromethane Synthesis Michael Addition Nitromethane->Synthesis MethylAcrylate Methyl Acrylate MethylAcrylate->Synthesis DBU_cat1 DBU (cat.) DBU_cat1->Synthesis Microwave Microwave 70-75 °C Purification1 Column Chromatography Microwave->Purification1 Synthesis->Microwave Methyl4Nitrobutanoate This compound Purification1->Methyl4Nitrobutanoate M4N_start This compound Methyl4Nitrobutanoate->M4N_start Use as starting material Addition Michael Addition M4N_start->Addition AlphaBetaUnsat α,β-Unsaturated Compound AlphaBetaUnsat->Addition DBU_cat2 DBU (cat.) DBU_cat2->Addition Workup Aqueous Workup Addition->Workup Purification2 Column Chromatography Workup->Purification2 FinalProduct Final Michael Adduct Purification2->FinalProduct

Caption: Workflow for the synthesis and subsequent Michael addition of this compound.

Signaling Pathway Analogy: Catalytic Cycle of DBU in Michael Addition

The catalytic cycle of DBU in the Michael addition of a nitroalkane can be visualized as a signaling pathway, where DBU acts as the catalyst that initiates the reaction cascade.

DBU_Catalytic_Cycle DBU DBU Nitronate Nitronate Anion [R-CH-NO2]- DBU->Nitronate Deprotonation DBUH Protonated DBU [DBU-H]+ DBU->DBUH Protonation Nitroalkane R-CH2-NO2 (this compound) Nitroalkane->Nitronate EnolateIntermediate Enolate Intermediate Nitronate->EnolateIntermediate Nucleophilic Attack DBUH->DBU Regeneration of Catalyst DBUH->EnolateIntermediate Proton Transfer MichaelAcceptor Michael Acceptor (α,β-Unsaturated Compound) MichaelAcceptor->EnolateIntermediate MichaelAdduct Michael Adduct EnolateIntermediate->MichaelAdduct Protonation

Caption: Catalytic cycle of DBU in the Michael addition of a nitroalkane.

Discussion

The protocols provided herein offer a reliable pathway for the synthesis and utilization of this compound in Michael addition reactions. The microwave-assisted synthesis of the nitroester is particularly advantageous, offering high yields in a significantly reduced timeframe. For the subsequent Michael addition, DBU is a versatile and effective catalyst for generating the necessary nitronate anion under mild conditions.

Researchers should note that the specific reaction conditions for the second stage, such as solvent, temperature, and reaction time, may require optimization depending on the nature of the α,β-unsaturated compound used. For asymmetric synthesis, the use of chiral organocatalysts, such as cinchona alkaloid derivatives or chiral primary amines, should be considered in place of DBU. These would require further methodological development but hold the promise of producing enantioenriched products, which are of significant interest in drug development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobutanoate is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a nitro group and a methyl ester allows for a range of chemical transformations, most notably the formation of γ-lactams (2-pyrrolidinones) and other related structures that are prevalent in many biologically active compounds and pharmaceutical drugs. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound, with a primary focus on the preparation of 2-pyrrolidinone through reductive cyclization.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis is its conversion to 2-pyrrolidinone. This transformation is typically achieved through a one-pot reductive cyclization process. The nitro group is first reduced to a primary amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the stable five-membered lactam ring with the elimination of methanol.

Other potential, though less commonly documented, applications could involve the synthesis of substituted pyrrolidines or piperidines through multi-step reaction sequences.

Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of this compound is the Michael addition of nitromethane to methyl acrylate. This reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can be significantly accelerated using microwave irradiation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a microwave-assisted Michael addition methodology.

Materials:

  • Methyl acrylate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.1 mmol).

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture at 70-75 °C with a power of 50 Watts for 5 minutes.

  • After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate (8:2) mixture as the eluent to afford pure this compound.

Quantitative Data:

ReactantsCatalystConditionsReaction TimeYieldReference
Methyl acrylate, NitromethaneDBUMicrowave, 70-75 °C, 50 W5 min69%[1]
Methyl crotonate, NitromethaneDBUMicrowave, 70-75 °C, 50 W5 min≥ 98%[1]

Synthesis of 2-Pyrrolidinone via Reductive Cyclization

The conversion of this compound to 2-pyrrolidinone involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. Catalytic hydrogenation is the most common and efficient method for this transformation.

Logical Workflow for Reductive Cyclization

G cluster_start Starting Material cluster_process Reductive Cyclization cluster_product Final Product A This compound B Reduction of Nitro Group (e.g., Catalytic Hydrogenation) A->B H₂, Catalyst C Formation of Methyl 4-aminobutanoate (Intermediate) B->C Forms in situ D Intramolecular Cyclization (Lactamization) C->D Heat/Spontaneous E 2-Pyrrolidinone (γ-Lactam) D->E + CH₃OH

Caption: Workflow for the synthesis of 2-pyrrolidinone.

Experimental Protocol 1: Reductive Cyclization using Palladium on Carbon (Pd/C)

This protocol is a standard method for the catalytic hydrogenation of aliphatic nitro compounds, adapted for the subsequent cyclization to a lactam.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate both reduction and cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-pyrrolidinone.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Experimental Protocol 2: Reductive Cyclization using Raney Nickel

Raney Nickel is another effective catalyst for the hydrogenation of nitro groups and can be used as an alternative to Pd/C.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure hydrogenation apparatus, place the Raney Nickel catalyst.

  • Wash the catalyst with the reaction solvent (e.g., ethanol or methanol) to remove the water.

  • Add a solution of this compound (1.0 eq) in the reaction solvent to the hydrogenation vessel.

  • Seal the vessel, purge with an inert gas, and then pressurize with hydrogen gas (e.g., up to 1000-2000 psi).

  • Heat the mixture with continuous agitation to a temperature of approximately 100-150 °C for several hours.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • After the reaction is complete, cool the vessel, vent the hydrogen, and purge with an inert gas.

  • Carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry. Keep it wet with solvent at all times.

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain 2-pyrrolidinone.

Quantitative Data for Reductive Cyclization (Anticipated):

Starting MaterialCatalystConditions (Anticipated)Expected ProductExpected Yield
This compound10% Pd/CH₂ (50-100 psi), Methanol, 40-60 °C2-PyrrolidinoneGood to High
This compoundRaney NickelH₂ (1000-2000 psi), Ethanol, 100-150 °C2-pyrrolidinoneGood to High

Signaling Pathway Analogy: From Starting Material to Product

The synthetic transformation from this compound to 2-pyrrolidinone can be visualized as a linear pathway with a key intermediate.

G A This compound B Methyl 4-aminobutanoate (Intermediate) A->B Reduction (H₂, Catalyst) C 2-Pyrrolidinone B->C Intramolecular Cyclization

Caption: Synthetic pathway from starting material to product.

Conclusion

This compound is a highly useful precursor for the synthesis of 2-pyrrolidinone, a fundamental heterocyclic scaffold. The reductive cyclization, particularly through catalytic hydrogenation with Pd/C or Raney Nickel, provides a direct and efficient route to this valuable compound. The protocols outlined in this document offer a solid foundation for researchers to explore the synthesis of γ-lactams and other related heterocyclic structures for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 4-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of methyl 4-nitrobutanoate to synthesize methyl 4-aminobutanoate, a valuable intermediate in pharmaceutical and chemical synthesis. The protocols described herein focus on the use of common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney® Nickel, highlighting reaction conditions, safety precautions, and analytical monitoring. Quantitative data from representative studies on similar substrates are summarized to provide a comparative overview of expected outcomes.

Introduction

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary amines. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, clean reaction profile, and the relative ease of product isolation. Methyl 4-aminobutanoate, the target compound of this process, is a derivative of gamma-aminobutyric acid (GABA) and serves as a key building block in the synthesis of various biologically active molecules.

The general reaction involves the reduction of the nitro group in this compound to an amine using a heterogeneous catalyst and a hydrogen source, typically hydrogen gas.

General Reaction Scheme:

cluster_0 cluster_1 cluster_2 This compound O₂N-(CH₂)₃-COOCH₃ Methyl 4-aminobutanoate H₂N-(CH₂)₃-COOCH₃ This compound->Methyl 4-aminobutanoate Hydrogenation Catalyst Catalyst (Pd/C or Raney Ni) H₂ (gas) cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Product A Dissolve this compound in Methanol B Add Pd/C catalyst (under inert atmosphere) A->B C Purge with H₂ B->C D Stir under H₂ atmosphere (monitor by TLC/GC) C->D E Purge with inert gas D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate (in vacuo) F->G H Methyl 4-aminobutanoate G->H cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Hydrogenation cluster_3 Work-up cluster_4 Product A Wash Raney® Nickel slurry with reaction solvent B Add washed Raney® Nickel to reaction vessel A->B C Add solution of Methyl 4-nitrobutanoate in Ethanol B->C D Pressurize with H₂ and stir C->D E Vent H₂ and purge with inert gas D->E F Filter to remove catalyst E->F G Concentrate filtrate F->G H Methyl 4-aminobutanoate G->H

Experimental procedure for the reduction of the nitro group in Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of Methyl 4-nitrobutanoate

Introduction

The reduction of the nitro group in this compound to yield Methyl 4-aminobutanoate is a critical transformation in synthetic organic chemistry. Methyl 4-aminobutanoate serves as a valuable building block, particularly in the synthesis of lactams like 2-pyrrolidinone.[1] The presence of both an amine and an ester functional group makes it a versatile intermediate for the development of various pharmaceutical and chemical entities.[1] This document outlines detailed experimental procedures for this reduction, focusing on methods that offer high yield and chemoselectivity, thereby preserving the methyl ester functionality. The protocols provided are intended for researchers and scientists in drug development and related fields.

Key Reaction:

O₂N-(CH₂)₃-COOCH₃ → H₂N-(CH₂)₃-COOCH₃

This compound → Methyl 4-aminobutanoate

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for common methods used in the reduction of nitroalkanes, providing a basis for method selection. The yields are representative of typical outcomes for these reactions as found in the chemical literature.

MethodReagent/CatalystSolvent(s)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂ (gas), 10% Pd/CMethanol, Ethanol1-4>95Generally clean and high-yielding. Requires specialized hydrogenation equipment.
Catalytic HydrogenationH₂ (gas), Raney NickelMethanol, Ethanol2-6>90A good alternative to Pd/C, especially if dehalogenation is a concern in other substrates.[2]
Metal/Acid ReductionIron (Fe) powder, HClEthanol, Water2-585-95A classic and robust method. Work-up involves neutralization and filtration of iron salts.[3][4]
Metal Salt ReductionTin(II) chloride (SnCl₂) dihydrateEthanol, Ethyl Acetate1-390-98A mild and highly selective method that is tolerant of ester groups.[3][4]
Transfer HydrogenationAmmonium formate, 10% Pd/CMethanol1-3>95Avoids the need for a pressurized hydrogen gas setup.[3]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitro compounds can be energetic; handle with care. Hydrogen gas is flammable and explosive; ensure proper setup and grounding.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

  • Parr hydrogenation apparatus or a balloon hydrogenation setup

Procedure:

  • In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is often complete within 1-4 hours.[3]

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude Methyl 4-aminobutanoate.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This protocol is a reliable and mild method that shows excellent selectivity for the nitro group over the ester.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ or 5% NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[3]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as needed.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound reaction_step Reduction Reaction (Stirring, Heating if required) start->reaction_step reagent Reducing Agent (e.g., H₂/Pd/C or SnCl₂) reagent->reaction_step solvent Solvent (e.g., Methanol) solvent->reaction_step filtration Filtration (Remove Catalyst/Salts) reaction_step->filtration extraction Extraction (If applicable) filtration->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification analysis Analysis (NMR, IR, MS) purification->analysis product Final Product: Methyl 4-aminobutanoate purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-nitrobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method for the synthesis of this compound is the Michael addition of nitromethane to methyl acrylate.[1][2][3] This reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can be significantly accelerated using microwave irradiation.[1][3]

Q2: What is the primary side reaction I should be aware of during the Michael addition of nitromethane to methyl acrylate?

A2: The most significant side reaction is the formation of a double Michael addition product, Dimethyl 4-nitroheptanedioate.[1] This occurs when the initial product, this compound, undergoes a second Michael addition with another molecule of methyl acrylate.

Q3: Are there other potential side reactions to consider?

A3: Yes, other side reactions can occur, particularly depending on the choice of base and reaction conditions. These include:

  • Polymerization: Methyl acrylate can polymerize, especially at higher temperatures.[4]

  • Hydrolysis and Transesterification: If using alkoxide bases (e.g., sodium methoxide) in the presence of water or other alcohols, hydrolysis of the methyl ester to the corresponding carboxylic acid or transesterification can occur.[2]

  • Polyalkylation: Nitromethane can undergo multiple additions, leading to more complex byproducts.[2][5]

Q4: How can I minimize the formation of the double addition product?

A4: To minimize the formation of Dimethyl 4-nitroheptanedioate, consider the following strategies:

  • Control Stoichiometry: Use an excess of nitromethane relative to methyl acrylate to increase the probability of the acrylate reacting with the primary nucleophile.

  • Slow Addition: Add the methyl acrylate slowly to the reaction mixture containing nitromethane and the catalyst. This helps to maintain a low concentration of the Michael acceptor and reduces the chance of the product acting as a nucleophile.

  • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the desired product is formed, before significant amounts of the double addition product can accumulate.[1]

Q5: My reaction yield is low. What are the possible causes?

A5: Low yields can stem from several factors:

  • Inefficient Catalyst: The base used may not be effective in generating the nitronate anion from nitromethane. Ensure the base is of good quality and appropriate for the reaction. DBU is a recommended catalyst for this transformation.[1][3]

  • Reaction Conditions: The reaction may require specific temperatures to proceed efficiently. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][3]

  • Purity of Reagents: Ensure that the nitromethane and methyl acrylate are pure and free from inhibitors that might quench the reaction.

  • Work-up and Purification Issues: The product may be lost during extraction or purification. This compound is a relatively polar molecule, so ensure appropriate solvents are used for extraction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Ineffective deprotonation of nitromethane.Use a suitable non-nucleophilic base like DBU. Ensure the base is not old or decomposed.
Reaction is too slow under conventional heating.Employ microwave irradiation to accelerate the reaction. A temperature of 70-75 °C has been shown to be effective.[1][3]
Presence of a major, less polar side product in TLC/LC-MS Formation of the double Michael addition product (Dimethyl 4-nitroheptanedioate).[1]Use an excess of nitromethane, add methyl acrylate slowly, and carefully monitor the reaction time to stop it before significant byproduct formation.
Presence of multiple unidentified side products Polyalkylation of nitromethane or polymerization of methyl acrylate.[2][4]Consider using a phase transfer catalyst to improve selectivity.[2] Ensure the reaction temperature is not excessively high to prevent polymerization.
Product loss during purification Inefficient separation of the desired product from the side products or starting materials.Column chromatography using a hexane-ethyl acetate solvent system is effective for purification.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound via the DBU-catalyzed Michael addition of nitromethane to methyl acrylate under microwave irradiation.[1]

ProductYield (%)
This compound (Desired Product) 69%
Dimethyl 4-nitroheptanedioate (Side Product) 10%

Experimental Protocols

Key Experiment: Synthesis of this compound via Microwave-Assisted Michael Addition [1][3]

  • Reagents:

    • Methyl acrylate

    • Nitromethane

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Procedure:

    • In a microwave reaction vessel, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).

    • Heat the mixture to 70-75 °C using a microwave power of 25 Watts for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate (95:5) eluent to separate the desired this compound from the Dimethyl 4-nitroheptanedioate side product.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents Combine Reagents: - Methyl Acrylate - Nitromethane - DBU reaction Microwave Irradiation (70-75 °C, 25W, 30 min) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Cooling and Concentration monitoring->workup purification Column Chromatography (Hexane:Ethyl Acetate 95:5) workup->purification product This compound (Desired Product) purification->product side_product Dimethyl 4-nitroheptanedioate (Side Product) purification->side_product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Pathway Side Reaction Pathway in this compound Synthesis cluster_main Main Reaction cluster_side Side Reaction nitromethane Nitromethane product This compound nitromethane->product + Methyl Acrylate (DBU catalyst) methyl_acrylate1 Methyl Acrylate side_product Dimethyl 4-nitroheptanedioate product->side_product + Methyl Acrylate methyl_acrylate2 Methyl Acrylate

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reduction of methyl 4-nitrobutanoate to methyl 4-aminobutanoate.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Q1: My reduction of this compound is very slow or does not go to completion. What are the potential causes and how can I address them?

A1: Incomplete or slow reactions are common and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] Catalyst poisoning by impurities in the substrate, solvent, or from glassware can also inhibit the reaction.

  • Reducing Agent Potency (for Metal/Acid or Transfer Hydrogenation): For reductions using reagents like iron (Fe) powder or tin(II) chloride (SnCl₂), the quality and activation of the metal are crucial. Ensure the iron powder is finely divided. For transfer hydrogenation with ammonium formate, use a fresh bottle as it can decompose upon storage.

  • Solvent and Solubility: Poor solubility of this compound in the chosen solvent can significantly hinder the reaction rate. While methanol and ethanol are common solvents for catalytic hydrogenation, for more hydrophobic substrates, consider using tetrahydrofuran (THF) or a co-solvent system.

  • Reaction Temperature: While many reductions of nitro compounds can proceed at room temperature, some may require heating to achieve a reasonable rate. However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

  • Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, atmospheric pressure of hydrogen may be insufficient. Increasing the hydrogen pressure can often drive the reaction to completion.

Issue 2: Formation of Side Products

Q2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity for methyl 4-aminobutanoate?

A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The accumulation of these intermediates or their subsequent reactions can lead to impurities.

  • Control of Reaction Conditions: Over-reduction or side reactions can sometimes be minimized by carefully controlling the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.

  • Choice of Reducing Agent: The choice of reducing agent can influence the product distribution. For aliphatic nitro compounds like this compound, catalytic hydrogenation (e.g., H₂/Pd/C or H₂/Raney Ni) and metal/acid reductions (e.g., Fe/HCl) are generally effective in affording the primary amine.[2][3] Lithium aluminum hydride (LiAlH₄) is also effective for aliphatic nitro compounds.[3]

  • Work-up Procedure: The work-up procedure is critical in isolating the desired product. The amine product is basic and can be extracted into an acidic aqueous solution. Subsequent basification of the aqueous layer and extraction with an organic solvent can help in purification.

Issue 3: Difficulty in Product Isolation and Purification

Q3: I am having trouble isolating and purifying the final product, methyl 4-aminobutanoate. What are some recommended procedures?

A3: Methyl 4-aminobutanoate is a relatively polar compound, which can present challenges in extraction and purification.

  • Extraction: After the reaction, if an acidic workup was used, the product will be in the aqueous layer as the ammonium salt. Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 8 to deprotonate the amine. Then, extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Distillation: The product, methyl 4-aminobutanoate, is a liquid and can be purified by vacuum distillation.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from sticking to the silica gel) is often effective.

    • Salt Formation: The product can be isolated and purified as its hydrochloride salt, which is a stable, crystalline solid.[4] This can be achieved by bubbling dry HCl gas through a solution of the amine in an anhydrous solvent like ether or by adding a solution of HCl in an alcohol.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for reducing this compound?

A4: The most common and effective methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to clean reaction profiles and relatively mild conditions.[3] Common catalysts include 5-10% Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant.[1][3]

  • Metal and Acid: A classic and cost-effective method involves the use of a metal such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[5]

  • Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen. A common system is palladium on carbon with ammonium formate.[6]

Q5: Are there any functional groups that are incompatible with the reduction of the nitro group?

A5: Yes, the choice of reducing agent should be made carefully to avoid the reduction of other sensitive functional groups.

  • Catalytic Hydrogenation (Pd/C): This method can also reduce alkenes, alkynes, and some carbonyl compounds. It can also cause dehalogenation of aryl halides.[3]

  • Raney Nickel: It is also a strong reducing agent and can reduce many other functional groups. However, it is often used when dehalogenation is a concern with Pd/C.[3]

  • Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): These are generally more chemoselective for the nitro group in the presence of esters and other reducible functionalities.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent and will also reduce the ester functionality in this compound. Therefore, it is not a suitable reagent for this specific transformation if the ester group needs to be preserved.

Q6: What are the typical safety precautions I should take during this reaction?

A6:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care and filtered while wet.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. They should be performed with adequate cooling and ventilation. Strong acids should be handled with appropriate personal protective equipment.

  • General Precautions: Always wear safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

Table 1: Comparison of Common Reduction Methods for this compound

Reduction MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol252-6>90Clean reaction, but catalyst can be pyrophoric.
Catalytic HydrogenationH₂, Raney NiEthanol25-504-8>85Good for substrates prone to dehalogenation with Pd/C.
Metal/Acid ReductionFe powder, HClEthanol/Water70-803-680-90Cost-effective, but workup can be tedious.
Metal/Acid ReductionSnCl₂·2H₂OEthanol781-385-95Milder than Fe/HCl, but tin waste is a concern.
Transfer HydrogenationHCOONH₄, 10% Pd/CMethanol251-4>90Avoids the use of gaseous hydrogen.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely. Wash the Celite® pad with methanol.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude methyl 4-aminobutanoate. The product can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Reagent Addition: Add iron powder (3-5 eq) to the solution. Heat the mixture to gentle reflux.

  • Reaction: Add concentrated hydrochloric acid (0.1-0.2 eq) dropwise to the refluxing mixture. Stir vigorously and continue to reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Add water and basify the solution with aqueous sodium hydroxide to pH > 8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Experimental_Workflow_Catalytic_Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Dissolve Methyl 4-nitrobutanoate in Methanol add_catalyst Add Pd/C Catalyst start->add_catalyst evacuate Evacuate and Backfill with H₂ add_catalyst->evacuate stir Stir at RT under H₂ Atmosphere evacuate->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Solvent filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify end Methyl 4-aminobutanoate purify->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_catalyst Check Catalyst/Reagent Activity start->check_catalyst check_solubility Assess Substrate Solubility check_catalyst->check_solubility Active action_catalyst Use Fresh Catalyst/ Reagent or Increase Loading check_catalyst->action_catalyst Inactive/Insufficient check_temp Evaluate Reaction Temperature check_solubility->check_temp Good action_solubility Change Solvent or Use Co-solvent check_solubility->action_solubility Poor check_pressure Check H₂ Pressure (if applicable) check_temp->check_pressure Optimal action_temp Increase Temperature (with caution) check_temp->action_temp Too Low action_pressure Increase H₂ Pressure check_pressure->action_pressure Too Low end Reaction Optimized check_pressure->end Sufficient action_catalyst->check_solubility action_solubility->check_temp action_temp->check_pressure action_pressure->end

References

Technical Support Center: Methyl 4-nitrobutanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-nitrobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₉NO₄[1][2][3]
Molecular Weight147.13 g/mol
AppearanceClear yellow to amber liquid[3]
Boiling Point106-110 °C at 9 mmHg
Density1.149 g/mL at 25 °C
Refractive Indexn20/D 1.438
SolubilitySoluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[4]

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition of the product. The nature of impurities will depend on the synthetic route, but common possibilities are listed below.

Table 2: Potential Impurities in this compound Synthesis

ImpurityOriginReason for Presence
4-Nitrobutanoic acidHydrolysis of the esterPresence of water during reaction or workup, especially at elevated temperatures.
MethanolUnreacted starting material/hydrolysis byproductIncomplete reaction or hydrolysis of the product.
Starting nitroalkane (e.g., nitromethane)Unreacted starting materialIncomplete reaction during C-C bond formation (e.g., Michael addition).
Starting α,β-unsaturated ester (e.g., methyl acrylate)Unreacted starting materialIncomplete reaction during C-C bond formation.
Dinitro compoundsSide reactionFurther reaction of the product or starting materials.[5]
Polymeric materialsPolymerization of the α,β-unsaturated esterCan be initiated by the basic conditions often used in Michael additions.
SolventsFrom reaction or workupResidual solvents from extraction or chromatography steps.

Q3: How stable is this compound and what conditions should I avoid during purification?

A3: this compound is sensitive to several factors that can lead to decomposition:

  • High Temperatures: Elevated temperatures can cause the nitro group to undergo reduction or oxidation and can lead to the hydrolysis of the ester group. It is recommended to use vacuum distillation to lower the boiling point and minimize thermal stress.

  • Light: Exposure to UV light can initiate photochemical reactions and lead to decomposition. It is advisable to protect the compound from light during storage and purification.

  • Contaminants: The presence of acids, bases, or metal ions can catalyze decomposition reactions. Ensure all glassware is clean and use high-purity solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after distillation.
Possible Cause Troubleshooting Step
Thermal Decomposition The compound may be decomposing at its atmospheric boiling point. Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[6] A pressure of around 9 mmHg should result in a boiling point of 106-110 °C.
Incomplete Reaction The initial reaction may not have gone to completion, resulting in less product to purify. Solution: Analyze a sample of the crude reaction mixture by GC-MS or NMR to assess the conversion.[7] Optimize reaction conditions (e.g., reaction time, temperature, catalyst) if necessary.
Product Loss During Workup The product may be lost during aqueous washes due to some water solubility. Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of the organic solvent used for the initial extraction to recover any dissolved product.
Leaks in the Distillation Apparatus A leak in the vacuum distillation setup will prevent reaching the desired low pressure, requiring higher temperatures. Solution: Ensure all joints are properly sealed with grease and that the tubing is appropriate for vacuum. Check for leaks before applying heat.
Problem 2: Product is discolored (dark yellow or brown) after purification.
Possible Cause Troubleshooting Step
Thermal Decomposition As mentioned above, high temperatures can lead to decomposition and the formation of colored byproducts. Solution: Use vacuum distillation and ensure the heating mantle temperature is not excessively high.
Presence of Nitro-Aromatic Impurities If aromatic starting materials were used in a side reaction, these can sometimes form colored impurities. Solution: Consider treating the crude product with a small amount of activated carbon before distillation or chromatography.
Oxidation The nitro group or other parts of the molecule may be susceptible to oxidation. Solution: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at elevated temperatures.
Problem 3: Purified product contains starting materials.
Possible Cause Troubleshooting Step
Inefficient Separation by Distillation The boiling points of the starting materials may be too close to that of the product for effective separation by simple distillation. Solution: Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[6]
Co-elution in Column Chromatography The starting materials and product may have similar polarities, leading to poor separation on the column. Solution: Optimize the solvent system for column chromatography. Use thin-layer chromatography (TLC) to screen different solvent mixtures to find one that provides good separation between the product and the impurities.
Incomplete Removal During Extraction Water-soluble starting materials may not be fully removed by aqueous washes. Solution: Increase the number of aqueous washes during the liquid-liquid extraction workup.[2]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and some starting materials with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped. Use thick-walled tubing for all vacuum connections.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Close the system and slowly apply vacuum. A gradual reduction in pressure will help to avoid bumping.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 106-110 °C at 9 mmHg). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Shutdown: Remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2: Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude product to achieve an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound extraction Liquid-Liquid Extraction (e.g., with NaHCO₃ wash to remove acidic impurities) crude_product->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration purification_choice Purification Method concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation Impurities are non-volatile or have very different boiling points chromatography Column Chromatography purification_choice->chromatography Impurities have similar boiling points but different polarities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Impure Product After Initial Purification check_purity Analyze Purity (GC-MS, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Purity is low discolored Product Discolored? check_purity->discolored Purity is acceptable, but... starting_materials Starting Materials Present? check_purity->starting_materials Impurities identified as... thermal_decomp Suspect Thermal Decomposition -> Use Vacuum Distillation low_yield->thermal_decomp Yes incomplete_reaction Incomplete Reaction -> Optimize Synthesis low_yield->incomplete_reaction No discolored->thermal_decomp Yes oxidation Oxidation Occurred -> Use Inert Atmosphere discolored->oxidation No fractional_distillation Boiling Points are Close -> Use Fractional Distillation starting_materials->fractional_distillation Yes optimize_chrom Poor Separation by Polarity -> Optimize Chromatography Solvent starting_materials->optimize_chrom No, other impurities workup_loss Loss During Workup -> Back-extract Aqueous Layers incomplete_reaction->workup_loss

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: The Henry Reaction with Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for byproducts encountered in the Henry (nitroaldol) reaction with aliphatic nitro compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Henry reaction is producing a significant amount of a dehydrated byproduct (nitroalkene). How can I minimize its formation?

A1: The formation of the nitroalkene is a common side reaction, often favored by elevated temperatures and strong bases.[1][2] To favor the desired β-nitro alcohol, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature is a critical first step. Running the reaction at room temperature or below (e.g., 0 °C) can significantly reduce the rate of dehydration.[3][4]

  • Choice of Base: Employing a milder base can disfavor the elimination reaction. While strong bases like sodium hydroxide can be effective for the initial addition, they also promote dehydration.[5] Consider using weaker organic bases such as triethylamine or an organocatalyst.[4][6] The use of only a catalytic amount of base is also recommended.[2][4]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or methanol are commonly used.[3] Aqueous media with a surfactant have also been shown to be effective in suppressing dehydration.

Q2: I am observing the disappearance of my desired β-nitro alcohol product over time, and my starting materials are reappearing. What is happening and how can I prevent it?

A2: This is indicative of the retro-Henry reaction, which is the reverse of the desired reaction and is possible because all steps of the Henry reaction are reversible.[4][7] This process is often exacerbated by prolonged exposure to basic conditions. To mitigate the retro-Henry reaction:

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly worked up to avoid product decomposition.[3]

  • Acidic Quench: A crucial step in the workup is to neutralize the base catalyst by performing an acidic quench. This is typically done by pouring the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH4Cl).[3] This protonates the alkoxide intermediate and stabilizes the β-nitro alcohol product.[3]

Q3: My aldehyde starting material seems to be undergoing self-condensation instead of reacting with the nitroalkane. How can I address this?

A3: Aldehyde self-condensation, either through an aldol or Cannizzaro reaction (for aldehydes without α-hydrogens), is a known competing pathway, especially in the presence of strong bases.[7] To favor the Henry reaction:

  • Use Milder Bases: Strong bases significantly promote these side reactions. Switching to a milder catalytic system can help.[3]

  • Control Stoichiometry: Using an excess of the nitroalkane can help to drive the equilibrium towards the Henry product.[3]

  • Slow Addition: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration of the base, thereby disfavoring aldehyde self-condensation.

Q4: During the acidic workup of my reaction, I am forming unexpected carbonyl compounds instead of my desired β-nitro alcohol. What is causing this?

A4: The formation of aldehydes or ketones from nitroalkanes under acidic conditions is known as the Nef reaction.[8][9] This can occur during the workup of a Henry reaction if the conditions are not carefully controlled. To avoid the Nef reaction:

  • Avoid Strongly Acidic Conditions: The Nef reaction is typically promoted by strong acids (pH < 1).[2][8] When performing an acidic quench, use a mild acid and avoid a large excess.

  • Alternative Workup: In some cases, a non-acidic workup may be preferable. This could involve removing the solvent under reduced pressure and directly purifying the product via chromatography, although residual base on the chromatography media can still cause issues.[3]

Data Presentation: Byproduct Formation Under Various Conditions

The following tables summarize quantitative data on the formation of byproducts in the Henry reaction under different experimental conditions.

Table 1: Influence of Base on Product Distribution in the Reaction of Benzaldehyde and Nitroethane [6]

BaseProductYield (%)
Triethylamine2-nitro-1-phenyl-1-propanol78
Sodium Hydroxide2-nitro-1-phenyl-1-propanol76
n-ButylaminePhenyl-2-nitropropene71
Ammonium AcetatePhenyl-2-nitropropene59

Reactions were carried out with benzaldehyde and nitroethane. Yields are for the specified product.[6]

Table 2: Effect of Temperature and Catalyst on the Reaction of o-Nitrobenzaldehyde and Nitromethane [1]

Catalyst SystemTemperature (°C)Yield of Nitroalcohol (%)Yield of Nitrostyrene (%)
(S)-Cu1Room Temp.78-
(S)-Cu150-55
(S)-Cu2/Ag2O70-76

(S)-Cu1 and (S)-Cu2 are chiral copper(II) complexes. See the cited reference for full catalyst structures and reaction conditions.[1]

Experimental Protocols

Protocol 1: Minimizing Dehydration and Retro-Henry Reaction [3]

This protocol is designed to favor the formation and isolation of the β-nitro alcohol by using a low temperature and a specific workup procedure.

  • Reactant Preparation: In a round-bottom flask, dissolve the aliphatic aldehyde (1 equivalent) and the aliphatic nitro compound (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, CH2Cl2).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a mild base (e.g., triethylamine, 0.1 equivalents) to the cooled mixture while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup (Acidic Quench): Once the aldehyde is consumed, pour the reaction mixture into a separate flask containing a cold, stirred solution of 1 M aqueous HCl or saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Avoiding the Nef Reaction During Workup [8]

This workup procedure is designed to isolate the β-nitro alcohol while minimizing the risk of the Nef reaction.

  • Reaction Completion: Once the Henry reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Neutral Wash: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a neutral aqueous solution, such as brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, ensuring the silica gel is neutral.

Visualizations

Henry_Reaction_Byproducts Start Aliphatic Nitro Compound + Aldehyde Henry_Product β-Nitro Alcohol (Desired Product) Start->Henry_Product Base Catalyst Aldol_Cannizzaro Aldehyde Self-Condensation Products Start->Aldol_Cannizzaro Strong Base Dehydration Nitroalkene Henry_Product->Dehydration Heat / Strong Base Retro_Henry Starting Materials Henry_Product->Retro_Henry Base / Heat Nef_Byproduct Ketone / Aldehyde (from Nef Reaction) Henry_Product->Nef_Byproduct Strong Acid Workup

Caption: Byproducts in the Henry reaction with aliphatic nitro compounds.

Troubleshooting_Workflow Start Reaction Issue Observed High_Dehydration High Nitroalkene Formation? Start->High_Dehydration Product_Disappearance Product Disappearing Over Time? High_Dehydration->Product_Disappearance No Solution_Dehydration Lower Temperature Use Milder Base High_Dehydration->Solution_Dehydration Yes Aldehyde_Consumption Aldehyde Self-Condensation? Product_Disappearance->Aldehyde_Consumption No Solution_Retro Monitor Reaction Closely Perform Acidic Quench Product_Disappearance->Solution_Retro Yes Workup_Issues Byproduct Formation During Workup? Aldehyde_Consumption->Workup_Issues No Solution_Aldol Use Milder Base Excess Nitroalkane Aldehyde_Consumption->Solution_Aldol Yes Solution_Nef Avoid Strong Acid Use Neutral Wash Workup_Issues->Solution_Nef Yes End Problem Resolved Workup_Issues->End No Solution_Dehydration->End Solution_Retro->End Solution_Aldol->End Solution_Nef->End

References

Technical Support Center: Optimizing Michael Additions with Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Michael additions involving nitroalkanes.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction with a nitroalkane is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no product formation in a Michael addition with nitroalkanes can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:

  • Ineffective Base: The base is crucial for deprotonating the nitroalkane to form the nucleophilic nitronate anion. If the base is not strong enough or is sterically hindered, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. The Michael reaction involving nitroalkanes cannot proceed without a base.[1]

  • Poor Solubility: Low yields can be attributed to the limited solubility of nitroalkanes in the reaction medium, especially in aqueous solutions.[1]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (Michael acceptor) may be unreactive due to steric hindrance near the β-carbon or the presence of electron-donating groups that reduce its electrophilicity.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Reactions conducted at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and product decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them:

  • Bis-Addition/Multiple Additions: The initial Michael adduct can still possess an acidic proton and react with a second molecule of the Michael acceptor, leading to a bis-adduct. This is particularly common when using nitromethane, which can undergo multiple additions.[1]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly with thermal stress, the product can revert to the starting materials.

  • Polymerization: α,β-Unsaturated compounds are susceptible to polymerization, especially in the presence of strong bases.

  • Self-Condensation: The Michael acceptor or the nitroalkane (if it possesses α-hydrogens) might undergo self-condensation reactions.

Q3: How does the choice of solvent impact the reaction yield and stereoselectivity?

A3: The solvent plays a critical role in the Michael addition of nitroalkanes and can significantly influence both the yield and stereoselectivity.

  • Solubility: The solvent must be able to dissolve the reactants and catalyst to a reasonable extent. For reactions with poor solubility in a single solvent, a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst can significantly improve yields.[1]

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the stability of the transition state. In asymmetric reactions, the solvent can affect the catalyst's conformation and its interaction with the substrates, thereby impacting enantioselectivity. For instance, in some organocatalyzed reactions, non-polar aprotic solvents that do not interfere with hydrogen bonding are beneficial.[2] In other cases, polar solvents can lead to a loss of enantioselectivity due to the disruption of hydrogen bonding between the catalyst and the substrate.[3]

Q4: What are the advantages of using a phase-transfer catalyst?

A4: Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of Michael additions with nitroalkanes, PTC offers several advantages:

  • Increased Reaction Rates: PTC facilitates the transfer of the nitronate anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the Michael acceptor, thereby increasing the reaction rate.[1]

  • Milder Reaction Conditions: PTC allows the use of milder bases and lower temperatures.

  • Improved Yields and Selectivity: By bringing the reactants together, PTC can lead to higher yields and, in some cases, improved selectivity by minimizing side reactions that might occur in a single phase.[1] Chiral phase-transfer catalysts can also be used to achieve enantioselectivity.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the Michael addition of nitroalkanes.

Problem: Low to No Product Yield

Potential Cause Troubleshooting Steps
Ineffective Base 1. Select a stronger base: If using a weak base, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK. The choice of base can be critical and is often substrate-dependent.
2. Optimize base concentration: Use a catalytic amount of a strong base. Excess base can promote side reactions.
Poor Reactant Solubility 1. Change the solvent: Screen a range of solvents with varying polarities.
2. Employ a biphasic system with a phase-transfer catalyst (PTC): A water-dichloromethane system with a catalyst like tetrabutylammonium chloride can be effective.[1]
Low Reactivity of Michael Acceptor 1. Increase reaction temperature: Cautiously increase the temperature to provide more energy to overcome the activation barrier. Monitor for product decomposition.
2. Use a more active catalyst: For challenging substrates, a more active catalyst system may be required.
Catalyst Inactivity 1. Use fresh catalyst: Ensure the catalyst has not degraded due to improper storage.
2. Increase catalyst loading: For sterically hindered substrates, increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) can improve the reaction rate.[5]

Problem: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Steps
Bis-Addition/Multiple Additions 1. Control stoichiometry: Use a slight excess of the nitroalkane relative to the Michael acceptor.
2. Use a bulkier nitroalkane: If possible, using a more sterically hindered nitroalkane can disfavor multiple additions.
Retro-Michael Addition 1. Lower the reaction temperature: The retro-Michael reaction is often favored at higher temperatures.
2. Trap the product: In some cases, the product can be trapped in situ by a subsequent reaction to prevent reversal.
Polymerization of Michael Acceptor 1. Use a milder base: Strong bases can initiate polymerization.
2. Add the Michael acceptor slowly: A slow, dropwise addition of the acceptor to the reaction mixture can maintain a low concentration and minimize polymerization.

Data Presentation: Catalyst Performance in Asymmetric Michael Additions

The following tables summarize the performance of different catalytic systems in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated compounds, providing a comparative overview of their efficacy.

Table 1: Organocatalyzed Michael Addition

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
tert-leucine-derived chiral diamineNitromethane3-Methylcyclohex-2-enoneToluene>9099[5]
Imidazoline catalyst from phenylalanine2-NitropropaneBenzylideneacetoneNeat~95up to 86
Chiral primary amine-thioureaNitromethaneChalconeTolueneup to 96up to 99
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-nitrostyreneWater9598 (syn)

Table 2: Phase-Transfer Catalyzed Michael Addition

CatalystMichael DonorMichael AcceptorBaseSolventYield (%)ee (%)Reference
Chiral Cinchonidinium SaltNitromethaneChalconet-BuOKTolueneGood31-42[4]
Tetrabutylammonium ChlorideNitroethaneAcrylonitrileNaOHWater/CH2Cl268N/A[1]

Experimental Protocols

1. General Procedure for Organocatalyzed Michael Addition

This protocol is adapted from a procedure utilizing a tert-leucine-derived chiral diamine catalyst.[5]

  • Materials:

    • β-substituted cyclic enone (1.0 equiv)

    • Nitromethane (4.0 equiv)

    • tert-leucine-derived chiral diamine catalyst (0.1 equiv)

    • Benzoic acid (PhCO₂H) (0.1 equiv)

    • Toluene

  • Procedure:

    • To a stirred solution of the β-substituted cyclic enone (0.1 mmol, 1.0 equiv) in toluene (0.2 M), add the chiral diamine catalyst (0.01 mmol, 0.1 equiv) and benzoic acid (0.01 mmol, 0.1 equiv).

    • Add nitromethane (0.4 mmol, 4.0 equiv) to the mixture.

    • Stir the reaction at 30 °C for 24 hours, monitoring by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

2. General Procedure for Phase-Transfer Catalyzed Michael Addition

This protocol is adapted from a procedure utilizing a chiral cinchonidinium salt as a phase-transfer catalyst.[4]

  • Materials:

    • Chalcone (1.0 equiv)

    • Nitroalkane (2.32 equiv)

    • Chiral cinchonidinium salt (0.07 equiv)

    • Potassium tert-butoxide (t-BuOK) (0.34 equiv)

    • Toluene

  • Procedure:

    • In a round-bottom flask, combine the chalcone (0.5 mmol, 1.0 equiv), nitroalkane (1.16 mmol, 2.32 equiv), chiral cinchonidinium salt (0.035 mmol, 0.07 equiv), and potassium tert-butoxide (0.17 mmol, 0.34 equiv) in toluene (2 mL).

    • Stir the mixture at room temperature for 14-20 hours.

    • After the reaction is complete, dilute the mixture with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexane = 1:8) to yield the Michael adduct.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Nitroalkane Nitroalkane (R₂CHNO₂) Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) Enolate Enolate Intermediate MichaelAcceptor->Enolate Base Base Base->Nitroalkane Deprotonation Nitronate->MichaelAcceptor 1,4-Conjugate Addition Product Michael Adduct Enolate->Product Protonation

Figure 1. General mechanism of the base-catalyzed Michael addition of a nitroalkane.

Troubleshooting_Workflow Start Low Yield in Michael Addition CheckBase Is the base appropriate and active? Start->CheckBase CheckSolubility Are reactants soluble? CheckBase->CheckSolubility Yes SolutionBase Optimize Base: - Stronger Base - Adjust Concentration CheckBase->SolutionBase No CheckTemp Is the reaction temperature optimal? CheckSolubility->CheckTemp Yes SolutionSolubility Improve Solubility: - Change Solvent - Use PTC/Biphasic System CheckSolubility->SolutionSolubility No CheckCatalyst Is the catalyst active/loading sufficient? CheckTemp->CheckCatalyst Yes SolutionTemp Optimize Temperature: - Cautiously increase/decrease T CheckTemp->SolutionTemp No SideReactions Are there side reactions? CheckCatalyst->SideReactions Yes SolutionCatalyst Optimize Catalyst: - Use Fresh Catalyst - Increase Loading CheckCatalyst->SolutionCatalyst No SolutionSideReactions Address Side Reactions: - Adjust Stoichiometry - Lower Temperature - Milder Base SideReactions->SolutionSideReactions Yes End Yield Improved SideReactions->End No

Figure 2. A logical workflow for troubleshooting low yields in Michael additions.

References

Stability issues and degradation pathways of Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of Methyl 4-nitrobutanoate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, alongside detailed experimental protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. As an aliphatic nitro compound and a methyl ester, it is susceptible to both hydrolysis of the ester group and reactions involving the nitro group.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to hydrolysis under both acidic and basic conditions. The presence of the electron-withdrawing nitro group can influence the rate of ester hydrolysis. Aliphatic nitro compounds are known to be acidic and can be deprotonated under basic conditions, which may lead to side reactions.[1]

Q3: What are the expected degradation pathways for this compound?

A3: The two primary degradation pathways are hydrolysis of the ester linkage and decomposition related to the nitro group.

  • Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the ester can hydrolyze to form 4-nitrobutanoic acid and methanol.

  • Thermal Decomposition: At elevated temperatures, aliphatic nitro compounds can undergo complex decomposition reactions, which may involve the cleavage of the C-NO2 bond.[2]

Q4: What are common issues encountered during the synthesis of this compound?

A4: A frequent synthetic route is the Fischer esterification of 4-nitrobutanoic acid with methanol, using an acid catalyst. Common problems include:

  • Incomplete reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion.

  • Side reactions: Dehydration of the starting carboxylic acid or other side reactions catalyzed by the strong acid can occur, especially at high temperatures.

  • Purification challenges: Separating the product from the excess alcohol, water, and acid catalyst can be challenging.

Q5: I am observing a low yield in a Henry reaction using this compound. What could be the cause?

A5: Low yields in the Henry (nitroaldol) reaction are a common issue.[3] Potential causes when using this compound include:

  • Suboptimal base: The choice and amount of base are critical. A base that is too strong or used in excess can promote side reactions.[4]

  • Reaction temperature: The temperature can influence the reaction rate and the stability of the product. Lower temperatures often favor the desired product but may require longer reaction times.[3]

  • Purity of reactants: Impurities in either the this compound or the aldehyde/ketone can inhibit the reaction.[3]

  • Retro-Henry reaction: The Henry reaction is reversible, and the equilibrium may not favor the product under your specific conditions.[4]

Troubleshooting Guides

Stability and Storage
IssuePotential Cause(s)Recommended Solution(s)
Compound darkens or changes color over time Exposure to light, air (oxygen), or elevated temperatures.Store in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
Presence of acidic impurities (e.g., 4-nitrobutanoic acid) in the sample Hydrolysis due to exposure to moisture.Store over a desiccant. If hydrolysis has occurred, purification by distillation or chromatography may be necessary.
Unexpected peaks in NMR or GC-MS analysis of stored sample Decomposition due to thermal stress or reaction with contaminants.Ensure the storage container is clean and inert. Avoid repeated freeze-thaw cycles.
Synthesis and Purification
IssuePotential Cause(s)Recommended Solution(s)
Low conversion in Fischer esterification Equilibrium limitation; presence of water.Use a large excess of methanol to shift the equilibrium. Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.
Formation of dark-colored byproducts High reaction temperature causing decomposition.Maintain a lower reaction temperature and monitor the reaction closely.
Difficulty in isolating the product after workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Co-distillation with impurities during purification Similar boiling points of product and impurities.Use fractional distillation for better separation. Alternatively, consider purification by column chromatography.
Henry Reaction
IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired β-nitro alcohol Reversibility of the reaction (retro-Henry).[4]Optimize reaction conditions: lower the temperature, use a milder base, and consider a solvent screen.
Formation of nitroalkene byproduct Dehydration of the β-nitro alcohol product, often promoted by strong bases or high temperatures.[4]Use a weaker base or a catalytic amount of a suitable base. Run the reaction at a lower temperature.
Formation of Cannizzaro reaction or aldol self-condensation byproducts Use of a strong base with aldehydes lacking α-hydrogens or aldehydes prone to self-condensation.[4]Select a milder base or a catalyst system known to suppress these side reactions.
No reaction or very slow reaction Inactive catalyst or insufficient base.Ensure the catalyst is active and used in the correct amount. Check the pKa of the nitroalkane and the base to ensure deprotonation can occur.

Data and Experimental Protocols

Stability Data (Qualitative)
ConditionObservationPrimary Degradation Pathway
Elevated Temperature Prone to decomposition.Thermal decomposition, potentially involving C-NO2 bond cleavage.
Acidic pH (aqueous) Susceptible to hydrolysis.Acid-catalyzed ester hydrolysis.
Basic pH (aqueous) Susceptible to hydrolysis and other base-mediated reactions.Base-catalyzed ester hydrolysis, deprotonation at the α-carbon to the nitro group.[1]
Exposure to Light Potential for gradual degradation.Photochemical reactions (less characterized for this specific molecule).
Experimental Protocol: Fischer Esterification of 4-Nitrobutanoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Nitrobutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobutanoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Hydrolysis_Degradation_Pathway This compound This compound 4-Nitrobutanoic Acid 4-Nitrobutanoic Acid This compound->4-Nitrobutanoic Acid H+ or OH- / H2O Methanol Methanol This compound->Methanol H+ or OH- / H2O

Caption: Hydrolysis degradation pathway of this compound.

Thermal_Degradation_Concept This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates High Temperature Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products Further Reactions

Caption: Conceptual pathway for thermal degradation.

Henry_Reaction_Troubleshooting start Low Yield in Henry Reaction cond1 Check Base start->cond1 cond2 Check Temperature cond1->cond2 Optimal sol1 Optimize Base (Type/Amount) cond1->sol1 Suboptimal cond3 Check Reactant Purity cond2->cond3 Optimal sol2 Optimize Temperature cond2->sol2 Suboptimal sol3 Purify Reactants cond3->sol3 Impure end Improved Yield cond3->end Pure sol1->cond2 sol2->cond3 sol3->end

Caption: Troubleshooting workflow for low yield in the Henry reaction.

References

Troubleshooting low conversion in the reduction of nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reduction of nitroalkanes to amines.

Troubleshooting Guide

This guide addresses specific problems that can lead to low conversion or the formation of impurities during your experiment.

Q1: My reaction shows low or no conversion of the nitroalkane. What are the primary factors to investigate?

A1: Low or incomplete conversion is a common issue that can often be traced back to several key factors related to reagents, catalyst, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can deactivate over time or through improper handling.[1] Catalysts like Raney Nickel are often pyrophoric and require careful handling under an inert atmosphere.[1] Ensure the catalyst has not been poisoned by impurities such as sulfur or phosphorus compounds present in the reagents or solvents.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered and, if necessary, activated metal. The concentration of the acid is also crucial for the reaction rate.[2]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose during storage.[2] For hydride reagents like Lithium aluminum hydride (LiAlH₄), ensure they have not been deactivated by moisture.

  • Reaction Conditions:

    • Temperature: Many reductions proceed at room temperature, but some substrates require heating to achieve a sufficient reaction rate.[1][2] Conversely, excessive heat can promote side reactions.[2]

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid often facilitate the reaction. For substrates with poor solubility, a co-solvent system may be necessary.[1]

    • Agitation: In heterogeneous reactions (e.g., with Pd/C), efficient stirring is vital to ensure proper contact between the substrate, catalyst, and hydrogen source.[1]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[2]

G start Low Conversion Issue reagent Check Reagent / Catalyst Activity start->reagent conditions Evaluate Reaction Conditions start->conditions substrate Consider Substrate Issues start->substrate cat_activity Catalyst Deactivated? (e.g., Pd/C, Raney Ni) reagent->cat_activity metal_purity Metal Purity / Surface Area? (e.g., Fe, Zn, Sn) reagent->metal_purity reagent_stoich Insufficient Reducing Agent? reagent->reagent_stoich temp Temperature Too Low/High? conditions->temp solvent Suboptimal Solvent? conditions->solvent mixing Inefficient Agitation? conditions->mixing pressure H2 Pressure Too Low? (for hydrogenation) conditions->pressure solubility Poor Substrate Solubility? substrate->solubility steric Steric Hindrance? substrate->steric solution_cat Action: - Use fresh catalyst - Increase loading - Check for poisons cat_activity->solution_cat solution_reagent Action: - Use fresh reagents - Increase stoichiometry metal_purity->solution_reagent reagent_stoich->solution_reagent solution_cond Action: - Optimize temperature - Change solvent - Increase stirring rate - Increase H2 pressure temp->solution_cond solvent->solution_cond mixing->solution_cond pressure->solution_cond solution_sub Action: - Use co-solvent - Try alternative method solubility->solution_sub steric->solution_sub

Caption: Troubleshooting decision tree for low conversion.

Q2: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of side products arises from the stepwise nature of nitro group reduction. To favor the complete six-electron reduction to the amine, you must control the reaction conditions carefully.

  • Control Temperature: Exothermic reactions can create localized overheating, which may promote the formation of condensation byproducts like azoxy and azo compounds.[2] Ensure adequate cooling and controlled addition of reagents.

  • Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the reaction proceeds to completion and reduces any partially reduced intermediates that may have formed.[2]

  • Choice of Reagent: Some reducing agents are more prone to stopping at intermediate stages. For instance, metal hydrides like LiAlH₄ tend to produce azo compounds when reducing aromatic nitro compounds.[3][4] In contrast, catalytic hydrogenation and metal/acid systems are generally more effective at achieving complete reduction to the amine.[4][5]

G sub R-NO₂ (Nitroalkane) nitroso R-NO (Nitroso) sub->nitroso +2e⁻, +2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy R-N(O)=N-R (Azoxy Compound) nitroso->azoxy condensation amine R-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺ hydroxylamine->azoxy azo R-N=N-R (Azo Compound) azoxy->azo reduction

Caption: Nitroalkane reduction pathway and common side products.

Q3: My catalytic hydrogenation reaction is sluggish. What specific parameters should I check?

A3: Sluggish catalytic hydrogenation can be frustrating. Here are key parameters to verify:

  • Hydrogen Source:

    • Gaseous Hydrogen: Ensure the hydrogen pressure is sufficient. While many reactions work at atmospheric pressure, some substrates require higher pressures.[1] Check for leaks in your system. If you starve the reaction of hydrogen, you may produce side products like azines, which can act as catalyst poisons.[6]

    • Transfer Hydrogenation: If using a hydrogen donor (e.g., ammonium formate, hydrazine), ensure it is fresh and used in the correct stoichiometric amount.[1][7]

  • Catalyst:

    • Loading: The catalyst loading might be too low. Try incrementally increasing the weight percentage.[1]

    • Activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst to rule out this issue.

  • Mass Transfer: As a heterogeneous reaction, efficient mixing is crucial. Increase the stirring rate to overcome potential mass transfer limitations.[1]

ParameterRecommendation for Low ConversionPotential Impact
Catalyst Loading Increase from 1-5 mol% to 5-10 mol%Ensures sufficient active sites for the reaction.
H₂ Pressure Increase from 1 atm to 3-5 bar (50 psi)Enhances hydrogen availability at the catalyst surface.[3][6]
Temperature Increase from RT to 40-80 °COvercomes activation energy barrier.[1][3]
Agitation Increase stirring speed (e.g., from 300 to 1000 RPM)Improves contact between reactants and catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitroalkanes to amines?

A1: Several reliable methods exist, with the choice depending on the substrate's functional groups, scale, and available equipment.

  • Catalytic Hydrogenation: This is often the preferred method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas or a transfer hydrogenation source.[4][5] It is highly efficient but can also reduce other functional groups like alkenes or alkynes.[4]

  • Metal-Mediated Reduction: Using an easily oxidized metal in an acidic medium is a classic and robust method.[5] Common systems include:

    • Iron (Fe) in acidic media (e.g., Fe/HCl or Fe/NH₄Cl).[4][8]

    • Tin(II) chloride (SnCl₂) in HCl.[3][4]

    • Zinc (Zn) in acidic media.[4]

  • Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.[4] However, for aromatic nitro compounds, it often leads to azo products.[4] Sodium borohydride (NaBH₄) alone does not typically reduce nitro groups but can be effective when combined with transition metal salts like Ni(OAc)₂ or CoCl₂.[9][10]

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NiHigh yield, clean reaction, recyclable catalyst.[11]Can reduce other functional groups; H₂ gas can be hazardous.[4]
Transfer Hydrogenation Formic acid, Ammonium formate, Hydrazine; Pd/CAvoids use of pressurized H₂ gas.[12]May require higher temperatures.
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHGood functional group tolerance, inexpensive.[2][13]Often requires harsh acidic conditions and a difficult workup to remove metal salts.[13]
Hydride Reduction LiAlH₄Effective for aliphatic nitro groups.Reduces many other functional groups; can form azo compounds with aromatic nitro groups.[4]
Q2: How do I choose the right reducing agent for my substrate?

A2: The choice depends heavily on the other functional groups present in your molecule (chemoselectivity).

  • For substrates with other reducible groups (e.g., C=C bonds, carbonyls, esters, nitriles): Metal-mediated reductions like Fe/HCl or SnCl₂ are often preferred as they are highly chemoselective for the nitro group.[2][4]

  • For substrates sensitive to acid: Catalytic hydrogenation at neutral pH is a good option.[5] Using Raney Nickel can be advantageous if you want to avoid dehalogenation of aromatic halides (I, Br, Cl), which can be an issue with Pd/C.[4]

  • For simple aliphatic nitroalkanes: LiAlH₄ is a powerful and effective choice.[4]

  • For selective reduction of one nitro group in a dinitro compound: Sodium sulfide (Na₂S) can sometimes achieve this selectivity.[4]

Q3: What analytical techniques are best for monitoring the reaction's progress?

A3: Monitoring the reaction is crucial to determine the endpoint and avoid over-reduction or side product formation.

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. You can monitor the disappearance of the starting material (nitroalkane) and the appearance of the product (amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of the product and identify any intermediates or side products.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (~3300-3500 cm⁻¹).[2]

    • UV-Vis Spectroscopy: Can be used to follow the disappearance of the absorbance corresponding to the aromatic nitro starting material.[2]

Q4: How can I purify my final amine product from the reaction mixture?

A4: The purification strategy depends on the reduction method used and the properties of the amine.

  • Workup:

    • Metal/Acid Reductions: After the reaction, the mixture is typically made basic (e.g., with NaOH or Na₂CO₃) to neutralize the acid and deprotonate the ammonium salt to the free amine. This may also precipitate metal hydroxides.[13]

    • Catalytic Hydrogenation: The catalyst must be removed by filtration, usually through a pad of Celite.[8] Caution: The catalyst can be pyrophoric and should be kept wet during filtration.[8]

  • Extraction: The amine product is typically extracted from the aqueous mixture into an organic solvent like ethyl acetate or dichloromethane.[14]

  • Chromatography: Column chromatography is a very effective method for purification. Amines are more polar than the starting nitro compounds, so the amine will typically have a lower Rf value on silica gel and elute later. A common eluent system is a gradient of ethyl acetate in hexanes.[14]

G start Start: Reaction Mixture quench 1. Quench Reaction (if necessary) start->quench filter 2. Filter Catalyst (for hydrogenation) quench->filter basify 2. Basify & Filter Salts (for metal/acid) quench->basify extract 3. Liquid-Liquid Extraction filter->extract basify->extract dry 4. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 5. Concentrate Under Reduced Pressure dry->concentrate purify 6. Purify Product (e.g., Column Chromatography) concentrate->purify end End: Pure Amine purify->end

Caption: General experimental workflow for workup and purification.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the hydrogenation of nitro compounds.

Frequently Asked Questions (FAQs)

Q1: My nitro compound hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?

A sluggish or stalled reaction is a common issue. The primary suspects are catalyst deactivation, poisoning, or suboptimal reaction conditions. Catalyst poisoning occurs when impurities in the reaction mixture bind to the catalyst's active sites, reducing its effectiveness.[1] Other potential causes include poor mass transfer of hydrogen, or inhibition by the amine product.

Q2: What are the most common catalyst poisons in nitro compound hydrogenation?

For common catalysts like Palladium on carbon (Pd/C) and Raney Nickel, the most frequent poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfates are potent poisons for both nickel and palladium catalysts.[2] Even trace amounts can severely deactivate the catalyst.

  • Nitrogen Compounds: Certain nitrogen-containing functional groups, other than the nitro group being reduced, can act as poisons. The amine product itself can also inhibit the reaction by competing for active sites.

  • Halides: Halide ions, if present in the starting materials or solvent, can poison the catalyst.

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, carbon monoxide can strongly adsorb to the catalyst surface and inhibit the reaction.

Q3: How can I determine if my catalyst is poisoned?

Signs of catalyst poisoning include:

  • A sudden or gradual decrease in the rate of hydrogen uptake.

  • The reaction stalling before all the starting material is consumed.

  • The formation of side products, such as hydroxylamines, azo, and azoxy compounds, which can occur when the hydrogenation is incomplete.

Q4: Can the amine product of the reaction poison the catalyst?

Yes, this phenomenon is known as product inhibition. The amine product can adsorb onto the catalyst's active sites, competing with the nitro compound substrate and slowing down the reaction rate. This is often observed as the reaction progresses and the concentration of the amine product increases.

Q5: Are there any benefits to catalyst poisoning?

While generally undesirable, intentional and controlled poisoning of a catalyst can be used to improve selectivity in certain reactions. A classic example is the Lindlar catalyst, where palladium on calcium carbonate is poisoned with lead acetate and quinoline to selectively reduce alkynes to cis-alkenes without further reduction to alkanes. Similarly, in the Rosenmund reduction, a palladium catalyst is poisoned to prevent the over-reduction of acyl chlorides to alcohols, stopping the reaction at the aldehyde stage.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

This is the most common issue and can often be attributed to catalyst poisoning or other factors affecting catalyst activity.

G start Slow or Stalled Reaction check_poisons Evaluate Potential Poisons start->check_poisons purify_sm Purify Starting Material check_poisons->purify_sm Impurity Suspected use_high_purity_reagents Use High-Purity Solvents & H2 check_poisons->use_high_purity_reagents Reagent Purity Unknown optimize_conditions Optimize Reaction Conditions increase_agitation Increase Agitation optimize_conditions->increase_agitation increase_pressure_temp Increase H2 Pressure/Temp optimize_conditions->increase_pressure_temp assess_catalyst Assess Catalyst Condition use_fresh_catalyst Use Fresh Catalyst assess_catalyst->use_fresh_catalyst Catalyst Old/Improperly Stored increase_loading Increase Catalyst Loading assess_catalyst->increase_loading Activity Still Low purify_sm->optimize_conditions use_high_purity_reagents->optimize_conditions increase_agitation->assess_catalyst increase_pressure_temp->assess_catalyst resolution Reaction Proceeds use_fresh_catalyst->resolution increase_loading->resolution

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

  • Evaluate Potential Poisons:

    • Source of Starting Material: Was the nitro compound synthesized using sulfur-containing reagents? If so, purification by chromatography or recrystallization may be necessary.

    • Solvent Purity: Ensure you are using high-purity, degassed solvents. Protic solvents like methanol or ethanol are generally recommended for accelerating hydrogenation rates.

    • Hydrogen Source: Use high-purity hydrogen gas.

  • Optimize Reaction Conditions:

    • Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.

    • Hydrogen Pressure: The reaction is typically run at elevated pressure. Ensure your system is maintaining the target pressure.

    • Temperature: The reaction is often run at a slightly elevated temperature. Ensure the temperature is stable.

  • Assess the Catalyst:

    • Age and Storage: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Try using a fresh batch of catalyst.

    • Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading may be beneficial.

Issue 2: Formation of Side Products and Low Selectivity

The appearance of unexpected byproducts often points to incomplete reduction, which can be a result of catalyst poisoning.

G Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +H2, -H2O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Azoxy R-N(O)=N-R (Azoxy Compound) Nitroso->Azoxy + R-NHOH - H2O Amine R-NH2 (Desired Amine) Hydroxylamine->Amine +H2, -H2O Azo R-N=N-R (Azo Compound) Azoxy->Azo +H2, -H2O

Caption: Simplified reaction pathway showing the formation of common side products.

  • Address Catalyst Deactivation: The accumulation of hydroxylamine intermediates, which can lead to azo and azoxy impurities, is often a sign of a poorly performing catalyst. Follow the troubleshooting steps for a slow or stalled reaction to address potential catalyst poisoning.

  • Consider Catalyst Modifiers: In some cases, additives can suppress side reactions. For example, the addition of a small amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines in aromatic nitro hydrogenations.

Data on Catalyst Poisoning

The following tables provide an overview of the qualitative and quantitative effects of common poisons on hydrogenation catalysts.

Table 1: Qualitative Effect of Common Poisons on Hydrogenation Catalysts

Poison ClassExamplesAffected CatalystsGeneral Effect on Activity
Sulfur CompoundsThiols, Thioethers, H₂S, SO₂Pd, Pt, Ni, RuSevere deactivation, even at trace levels
Nitrogen CompoundsPyridine, Quinoline, NitrilesPd, Pt, NiCompetitive adsorption, inhibition
Halide IonsCl⁻, Br⁻, I⁻Pd, PtModerate to severe deactivation
Carbon MonoxideCOPd, Pt, Ni, RuStrong, often reversible, poisoning
Heavy MetalsPb, Hg, AsPd, PtIrreversible deactivation
Product (Amine)Anilines, Aliphatic aminesPd, Pt, NiProduct inhibition, rate slows over time

Table 2: Quantitative Effect of Sulfur Poisoning on Catalyst Activity

CatalystReactionPoisonPoison Concentration (ppm)Decrease in Turnover Frequency (TOF)
Pd/Al₂O₃Methane OxidationSO₂100T₅₀ shifts 50-100°C higher[3]
Pd/CAlkyne Semi-hydrogenationThiophene100~50% decrease
Pt/CNitroarene HydrogenationThiophene50Significant decrease (exact % varies)

Note: Data on the direct quantitative impact of poisons on nitro compound hydrogenation is sparse in publicly available literature. The data presented for methane oxidation and alkyne hydrogenation is illustrative of the severe impact of sulfur poisoning.

Experimental Protocols

Protocol 1: Detection of Sulfur Impurities in Starting Material by GC-MS

This protocol provides a general guideline for the detection of volatile sulfur-containing impurities in a nitroarene starting material.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • A capillary column suitable for separating volatile sulfur compounds (e.g., DB-1, DB-5, or a sulfur-specific column).

2. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the nitroarene sample into a clean vial.

  • Dissolve the sample in a high-purity solvent (e.g., dichloromethane or hexane) to a final concentration of 1-10 mg/mL.

  • If necessary, filter the solution through a 0.2 µm PTFE syringe filter.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-400

4. Analysis:

  • Inject 1 µL of the prepared sample.

  • Monitor the total ion chromatogram (TIC) for peaks corresponding to potential sulfur-containing impurities.

  • Examine the mass spectrum of any suspected impurity peaks and compare them to a spectral library (e.g., NIST) for identification. Common sulfur impurities to look for include thiophene and its derivatives.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a mild method for regenerating a Pd/C catalyst that has been poisoned by sulfur compounds.[2]

1. Materials:

  • Deactivated Pd/C catalyst

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Oven capable of maintaining a stable temperature.

2. Procedure:

  • Washing:

    • Suspend the deactivated catalyst in DMF.

    • Stir the suspension at room temperature for 1-2 hours to dissolve any organic deposits.

    • Filter the catalyst and wash it thoroughly with fresh DMF, followed by deionized water, and finally methanol to remove residual DMF.

  • Oxidation:

    • Spread the washed catalyst in a shallow dish to maximize surface area.

    • Place the dish in an oven with a gentle flow of hot air.

    • Heat the catalyst at 80-120 °C for 4-6 hours. This step aims to oxidize the chemisorbed sulfur to volatile sulfur oxides.

  • Storage:

    • Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation of the palladium surface.

Protocol 3: Characterization of Catalyst Surface by X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to identify the elemental composition and chemical states of elements on the catalyst surface, providing direct evidence of poisoning.

1. Sample Preparation:

  • Press a small amount of the catalyst powder (fresh, used, and/or regenerated) onto a sample holder with a clean, flat surface.

  • Ensure the sample is as flat as possible to obtain a good quality spectrum.

2. XPS Analysis:

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan to identify all elements present on the surface.

  • Perform high-resolution scans of the regions of interest, such as Pd 3d, S 2p, N 1s, and C 1s.

3. Data Interpretation:

  • Palladium (Pd 3d): The binding energy of the Pd 3d peaks will indicate the oxidation state of palladium. Metallic palladium (Pd(0)) is the active species. The presence of palladium sulfide (PdS) or palladium sulfate (PdSO₄) will result in a shift to higher binding energies.

  • Sulfur (S 2p): The presence of a peak in the S 2p region is a direct indication of sulfur poisoning. The binding energy can help identify the form of sulfur (e.g., sulfide vs. sulfate).

  • Nitrogen (N 1s): High-resolution scans of the N 1s region can help identify the adsorption of nitrogen-containing poisons.

Protocol 4: Temperature-Programmed Desorption (TPD) for Surface Characterization

TPD is a powerful technique to study the strength of adsorption of molecules on a catalyst surface. It can be used to characterize the active sites and the effect of poisons.

1. Instrumentation:

  • A reactor capable of controlled temperature ramping.

  • A mass spectrometer to detect desorbed gases.

  • A system for delivering a probe gas (e.g., CO, H₂) and an inert carrier gas (e.g., He, Ar).

2. Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the catalyst in the reactor.

  • Pre-treatment: Heat the catalyst under a flow of inert gas to clean the surface. Then, reduce the catalyst in a stream of hydrogen to ensure the active metal is in its metallic state. Cool the catalyst to the desired adsorption temperature.

  • Adsorption: Introduce a probe gas, such as carbon monoxide, to saturate the active sites on the catalyst surface.

  • Purging: Purge the system with an inert gas to remove any physisorbed probe gas.

  • Desorption: Heat the catalyst at a linear rate while monitoring the desorbing gas with the mass spectrometer.

3. Data Interpretation:

  • The temperature at which a gas desorbs is related to the strength of its bond with the catalyst surface.

  • By comparing the TPD profiles of a fresh catalyst and a poisoned catalyst, one can observe changes in the number and strength of active sites. A poisoned catalyst will typically show a decrease in the amount of probe gas that adsorbs and may show changes in the desorption temperatures.

References

Work-up procedure to remove impurities from Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-nitrobutanoate Purification

This guide provides detailed procedures and troubleshooting advice for the work-up and purification of this compound, targeting common issues encountered during its isolation from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 4-nitrobutanoic acid or the corresponding nitroalkane precursor.

  • Acidic or Basic Catalysts: Depending on the reaction, residual acids (e.g., sulfuric acid) or bases may be present.

  • Water-Soluble Byproducts: Salts and other polar molecules formed during the reaction.

  • Reaction Solvents: High-boiling point solvents like DMF or DMSO may be carried through.[1]

  • Side-Reaction Products: Products from decomposition or alternative reaction pathways.

Q2: What is the standard work-up procedure to remove these impurities?

A2: A standard liquid-liquid extraction is the primary method for initial purification. This involves dissolving the crude mixture in a water-immiscible organic solvent and washing it sequentially with aqueous solutions to remove specific types of impurities. This is typically followed by drying and solvent removal.[2]

Q3: Why is a wash with a basic solution like sodium bicarbonate necessary?

A3: A wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution is used to neutralize and remove acidic impurities.[2][3] This includes unreacted 4-nitrobutanoic acid and any acidic catalysts. The base deprotonates the acid, forming a salt that is soluble in the aqueous layer and can be easily separated from the organic layer containing your product.

Q4: What is the purpose of the final brine wash?

A4: A wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes. First, it helps to break up any emulsions that may have formed between the organic and aqueous layers.[2] Second, it reduces the solubility of the organic product in the aqueous phase, and it begins the drying process by removing a significant amount of dissolved water from the organic layer before the addition of a solid drying agent.[2][4]

Q5: How do I choose an appropriate drying agent?

A5: The choice of drying agent depends on the properties of your compound.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, suitable for most compounds. It is relatively slow and has a lower capacity.[1][2]

  • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic, fast, and high-capacity drying agent. It is very effective but should be avoided if your product is sensitive to acid.[1][2]

Q6: When is further purification, such as high-vacuum distillation, required?

A6: Further purification is necessary when the product is contaminated with impurities that have similar solubility properties and cannot be removed by simple extraction. Given that this compound is a liquid with a high boiling point (106-110 °C at 9 mmHg), high-vacuum distillation is an excellent method to separate it from non-volatile or less volatile impurities.[3][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Persistent Emulsion - Vigorous shaking of the separatory funnel.- High concentration of crude material.- Presence of surfactant-like impurities.- Invert the funnel gently instead of shaking vigorously.[6]- Add a small amount of brine (saturated NaCl) and swirl gently to disrupt the emulsion.[2]- Allow the funnel to stand undisturbed for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite.
Low Product Yield - Incomplete extraction of the product.- Product is partially soluble in the aqueous wash solutions.- Product degradation due to harsh pH conditions.- Perform multiple extractions with fresh solvent.[6]- Back-extract all aqueous layers with a fresh portion of the organic solvent to recover dissolved product.[2]- Ensure washes with acidic or basic solutions are not unnecessarily prolonged.
Product is Impure (Contaminated with starting material) - Insufficient washing.- The impurity has high solubility in the organic phase.- Increase the number of washes (e.g., two to three washes with NaHCO₃).- Proceed with a secondary purification step like high-vacuum distillation or column chromatography.
Organic Layer is Cloudy After Drying - Insufficient amount of drying agent.- Insufficient time for the drying agent to work.- Add more drying agent in portions until it no longer clumps together and moves freely when the flask is swirled.[4]- Allow the solution to stand over the drying agent for a longer period (e.g., 15-30 minutes) with occasional swirling.[1]
Difficulty Identifying Organic/Aqueous Layer - The density of the organic solvent is close to that of water.- High concentration of dissolved salts in the aqueous layer.- Add a few drops of water to the separatory funnel and observe which layer the drops mix with; this is the aqueous layer.[4]- Remember that chlorinated solvents like dichloromethane are generally denser than water, while solvents like ethyl acetate and diethyl ether are less dense.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether, using 10-20 mL per gram of crude product).

  • Transfer: Transfer the solution to a separatory funnel of appropriate size. The funnel should not be more than three-quarters full.[4]

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and vent immediately to release any CO₂ gas that evolves. Gently rock the funnel for 1-2 minutes with frequent venting.[2][3]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake gently for 30 seconds with venting. Allow the layers to separate, then drain and discard the aqueous layer. Repeat this step if necessary.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove the bulk of the dissolved water from the organic phase.[2] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) in portions until it no longer clumps.[4] Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.[2]

Protocol 2: High-Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Sample Placement: Place the partially purified product from the extraction into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved (~9 mmHg), begin to gently heat the distillation flask with stirring. Use a heating mantle or oil bath for uniform heating.

  • Collection: Collect the fraction that distills at the expected boiling point range (106-110 °C at 9 mmHg).[5] Monitor the temperature at the still head closely.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Workup_Workflow A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with sat. NaHCO3 (aq) (Removes Acidic Impurities) B->C D Wash with Water (Removes Water-Soluble Impurities) C->D E Wash with Brine (Pre-dries Organic Layer) D->E F Dry over Anhydrous Na2SO4 (Removes Residual Water) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Partially Purified Product G->H I High-Vacuum Distillation (Further Purification) H->I J Pure this compound I->J

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide Problem Problem: Persistent Emulsion Cause1 Possible Cause: Vigorous Shaking Problem->Cause1 Cause2 Possible Cause: High Concentration Problem->Cause2 Solution1 Solution: Gentle Inversions Cause1->Solution1 Solution2 Solution: Add Brine Cause2->Solution2 Solution3 Solution: Allow to Stand Cause2->Solution3

Caption: Troubleshooting logic for dealing with a persistent emulsion during extraction.

References

Scale-up challenges in the synthesis of Methyl 4-nitrobutanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-nitrobutanoate. The information focuses on addressing challenges encountered during the scale-up of this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale. The primary synthesis route covered is the Michael addition of nitromethane to methyl acrylate.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, particularly during scale-up. The most common causes include incomplete reaction, catalyst deactivation, and suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like GC-MS or HPLC.[1] - Mixing: Inadequate mixing can lead to localized areas of low reactant concentration. Ensure the stirring speed is sufficient for the reactor volume to maintain a homogeneous mixture.
Catalyst Issues - Catalyst Loading: While increasing catalyst loading can sometimes improve yield, excessive amounts may lead to side reactions.[2] A catalyst loading of 0.05 to 0.1 equivalents of DBU is often a good starting point for optimization.[3] - Catalyst Quality: Ensure the catalyst (e.g., DBU) is of high purity and has not degraded.
Suboptimal Temperature - Temperature Control: The Michael addition is exothermic. Poor heat dissipation on a larger scale can lead to side reactions. Maintain the optimal reaction temperature, typically between 70-75°C for this reaction.[3][4]
Hydrolysis of Ester The presence of water can lead to the hydrolysis of the methyl ester. Ensure all reactants and solvents are dry.

Low_Yield_Troubleshooting start Low Yield check_completion Check Reaction Completion (GC-MS, HPLC) start->check_completion check_catalyst Evaluate Catalyst Performance start->check_catalyst check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing incomplete Incomplete Reaction check_completion->incomplete Not Complete catalyst_issue Catalyst Inactive/Suboptimal check_catalyst->catalyst_issue Low Activity temp_issue Poor Temperature Control check_temp->temp_issue Excursions mixing_issue Inefficient Mixing check_mixing->mixing_issue Inhomogeneous solution_time Increase Reaction Time incomplete->solution_time solution_catalyst_loading Optimize Catalyst Loading catalyst_issue->solution_catalyst_loading solution_catalyst_quality Verify Catalyst Purity catalyst_issue->solution_catalyst_quality solution_temp_control Improve Heat Dissipation temp_issue->solution_temp_control solution_stirring Increase Stirring Speed mixing_issue->solution_stirring

Problem 2: High Levels of Double-Addition Byproduct

Q: I am observing a significant amount of a higher boiling point impurity in my crude product, believed to be the double-addition byproduct (dimethyl 4-nitroheptanedioate). How can I minimize its formation?

A: The formation of the double-addition byproduct is a common issue in the Michael addition of nitromethane to methyl acrylate. This occurs when a second molecule of methyl acrylate reacts with the initial product.

Strategies to Minimize Byproduct Formation:

StrategyDetails
Control Stoichiometry - Excess Nitromethane: Using a molar excess of nitromethane can help to favor the formation of the desired mono-addition product. A common ratio is 2.5 equivalents of nitromethane to 1 equivalent of methyl acrylate.[3]
Slow Addition of Methyl Acrylate - Controlled Feed: Adding the methyl acrylate slowly to the mixture of nitromethane and catalyst can help to maintain a low concentration of the acrylate, thus reducing the likelihood of the second addition.
Temperature Control - Maintain Optimal Temperature: Elevated temperatures can sometimes favor the formation of byproducts. Strict temperature control within the optimal range (70-75°C) is crucial.[3][4]
Catalyst Concentration - Optimize Catalyst Loading: While a sufficient amount of catalyst is needed for the reaction to proceed, an excessively high concentration might promote the formation of the double-addition product. Experiment with slightly lower catalyst loadings.

Byproduct_Minimization start High Byproduct Level check_stoichiometry Review Reactant Stoichiometry start->check_stoichiometry check_addition_rate Evaluate Acrylate Addition Rate start->check_addition_rate check_temp Verify Temperature Control start->check_temp check_catalyst Assess Catalyst Loading start->check_catalyst stoichiometry_issue Suboptimal Reactant Ratio check_stoichiometry->stoichiometry_issue addition_issue Rapid Acrylate Addition check_addition_rate->addition_issue temp_issue Temperature Excursions check_temp->temp_issue catalyst_issue Excessive Catalyst check_catalyst->catalyst_issue solution_stoichiometry Use Excess Nitromethane stoichiometry_issue->solution_stoichiometry solution_addition Slow, Controlled Feed of Acrylate addition_issue->solution_addition solution_temp Improve Heat Management temp_issue->solution_temp solution_catalyst Optimize Catalyst Concentration catalyst_issue->solution_catalyst

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound via Michael addition on a laboratory scale?

A1: The following is a general protocol for the synthesis of this compound.

Experimental Protocol: Michael Addition for this compound

StepProcedure
1. Reactant Preparation In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge nitromethane (2.5 equivalents).
2. Catalyst Addition Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 - 0.1 equivalents) to the nitromethane with stirring.
3. Heating Heat the mixture to 70-75°C.[3][4]
4. Substrate Addition Slowly add methyl acrylate (1.0 equivalent) to the reaction mixture over a period of time, maintaining the temperature at 70-75°C.
5. Reaction Monitoring Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC until the starting material is consumed.[1]
6. Work-up After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the DBU catalyst, followed by a brine wash.
7. Isolation Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
8. Purification Purify the crude product by vacuum distillation to separate the this compound from unreacted starting materials and the higher-boiling double-addition byproduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Nitromethane, Methyl Acrylate) charge_reactor Charge Reactor with Nitromethane and DBU prep_reactants->charge_reactor prep_catalyst Prepare Catalyst (DBU) prep_catalyst->charge_reactor heat Heat to 70-75°C charge_reactor->heat add_acrylate Slowly Add Methyl Acrylate heat->add_acrylate monitor Monitor Reaction Progress add_acrylate->monitor workup Acid Wash to Remove Catalyst monitor->workup Reaction Complete isolate Isolate Crude Product workup->isolate purify Purify by Vacuum Distillation isolate->purify final_product Pure this compound purify->final_product

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: The Michael addition of nitromethane is an exothermic reaction, and proper safety measures are critical during scale-up.

  • Thermal Management: The reaction generates heat, and inefficient heat removal in a large reactor can lead to a runaway reaction. Ensure the reactor's cooling system is adequate for the scale of the reaction. Continuous monitoring of the internal temperature is essential.

  • Reagent Handling: Nitromethane is flammable and toxic. Methyl acrylate is also flammable and an irritant. Handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: In a closed system, the exotherm can lead to a pressure increase. Ensure the reactor is equipped with appropriate pressure relief systems.

  • Thermal Stability of Product: While specific data for this compound is limited, aliphatic nitro compounds can be thermally unstable.[5] Avoid excessive temperatures during distillation and storage. It is recommended to store the product in a cool, well-ventilated area.

Q3: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic techniques is recommended for effective monitoring and quality control.

Analytical MethodApplication
Gas Chromatography-Mass Spectrometry (GC-MS) - Reaction Monitoring: To track the consumption of starting materials (methyl acrylate and nitromethane) and the formation of the product and byproducts.[1] - Impurity Profiling: To identify and quantify impurities in the crude and purified product.
High-Performance Liquid Chromatography (HPLC) - Reaction Monitoring: Can be used as an alternative to GC-MS for monitoring the reaction progress. - Purity Assessment: To determine the purity of the final product, especially if impurities are not amenable to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation: To confirm the chemical structure of the final product and identify impurities.

Q4: How can the product be effectively purified on a larger scale?

A4: Fractional vacuum distillation is the most common method for purifying this compound on a larger scale.

  • Vacuum: Applying a vacuum lowers the boiling point of the compound, which helps to prevent thermal decomposition. The boiling point of this compound is reported as 106-110 °C at 9 mmHg.

  • Fractionating Column: A fractionating column with sufficient theoretical plates should be used to achieve good separation between the product and the higher-boiling double-addition byproduct.

  • Temperature and Pressure Control: Careful control of the distillation temperature and pressure is crucial to obtain a high-purity product.

Q5: Is continuous flow synthesis a viable option for the production of this compound?

A5: Yes, continuous flow synthesis offers several advantages for exothermic reactions like the Michael addition.

  • Enhanced Safety: The small reactor volume and high surface-area-to-volume ratio in flow reactors allow for excellent heat transfer, significantly reducing the risk of runaway reactions.

  • Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity.

  • Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch process.

While specific continuous flow processes for this compound are not widely published, the principles of flow chemistry are well-suited for this type of reaction.

References

Validation & Comparative

A Comparative Guide to the Reduction of Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aliphatic nitro compounds to primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of reducing agent is critical, influencing not only the yield and purity of the desired amine but also the chemoselectivity in the presence of other functional groups. This guide provides an objective comparison of common reducing agents for aliphatic nitro compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Common Reducing Agents

The following table summarizes the performance of key reducing agents in the conversion of aliphatic nitro compounds to amines.

Reducing Agent/SystemTypical Reaction ConditionsAdvantagesLimitationsFunctional Group Tolerance (Selected Examples)
Catalytic Hydrogenation
H₂/Pd/CH₂ (1-50 atm), RT-80 °C, various solvents (MeOH, EtOH, EtOAc)High efficiency, clean reaction, catalyst is easily removed by filtration.[1][2]Can reduce other functional groups (alkenes, alkynes, benzyl groups, some carbonyls).[1] May cause dehalogenation.Halides (Cl, Br, I) may be reduced. Esters, amides, and nitriles are generally stable.
H₂/Raney NiH₂ (1-50 atm), RT-100 °C, typically in EtOHLess prone to cause dehalogenation of aryl halides compared to Pd/C.[1]High pressures and temperatures may be required. Catalyst preparation can be hazardous.Good for substrates with aryl halides.[1] Similar tolerance to Pd/C for other groups.
H₂/PtO₂ (Adams' catalyst)H₂ (1-3 atm), RT, acidic or neutral solvents (AcOH, EtOH)Effective under mild conditions.[3]Expensive catalyst. Can reduce aromatic rings under more forcing conditions.Broadly tolerant, but can be too reactive for highly functionalized molecules.
Metal Hydrides
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to refluxPowerful reducing agent, effective for a wide range of nitro compounds.[1]Highly reactive and pyrophoric, requires stringent anhydrous conditions.[4] Poor chemoselectivity, reduces many other functional groups (esters, amides, ketones, etc.).[4]Reduces most polar multiple bonds. Not suitable for molecules with sensitive functional groups.
Metal-Based Reductions
Iron (Fe) / AcidFe powder, AcOH or HCl, refluxing solvent (EtOH, H₂O)Inexpensive, mild, and often chemoselective.[1][5][6]Requires acidic conditions, which may not be suitable for all substrates. Workup can be tedious to remove iron salts.[5]Tolerates many functional groups like ketones, esters, and nitriles.[7][8]
Zinc (Zn) / Acid or NH₄ClZn dust, AcOH, HCl, or NH₄Cl, RT-60 °CMilder than Fe/acid and can be used in neutral conditions with NH₄Cl.[9][10]Can sometimes lead to the formation of hydroxylamine as a byproduct.[3][11]Good tolerance for various functional groups.[10]
Tin(II) Chloride (SnCl₂)SnCl₂, HCl, EtOH or EtOAcMild and chemoselective.Stoichiometric amounts of tin salts are generated as waste.Good for substrates with other reducible groups.

Experimental Protocols

Below are detailed experimental methodologies for key reduction reactions.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the reduction of a nitroalkane to the corresponding primary amine.

Procedure:

  • In a flask suitable for hydrogenation, dissolve the aliphatic nitro compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography if necessary.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

This procedure outlines the reduction of a nitroalkane using the powerful reducing agent LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere.

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.[12]

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the aliphatic nitro compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC). Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Reduction using Iron Powder and Acetic Acid

This method provides a milder and more chemoselective alternative to catalytic hydrogenation and metal hydrides.[6]

Procedure:

  • To a round-bottom flask, add the aliphatic nitro compound (1.0 eq), ethanol, and glacial acetic acid.[5]

  • Stir the mixture and add iron powder (3-5 eq) portion-wise.[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the excess iron.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

Reaction Workflows and Mechanisms

Visualizing the workflow and the general mechanistic steps can aid in understanding the processes involved in these reductions.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Nitro Compound, Solvent, and Reducing Agent start->reagents 1. conditions Set Reaction Conditions (Temperature, Pressure) reagents->conditions 2. monitor Monitor Progress (TLC, GC/MS) conditions->monitor 3. quench Quench Reaction (if necessary) monitor->quench 4. filter Filter to Remove Insolubles/Catalyst quench->filter 5. extract Extraction & Washing filter->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate dry->concentrate 8. purify Purify Product concentrate->purify 9. end Final Amine Product purify->end 10.

Caption: General experimental workflow for the reduction of aliphatic nitro compounds.

reduction_pathway nitro R-NO₂ (Nitroalkane) nitroso R-N=O (Nitrosoalkane) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine R-NH₂ (Amine) hydroxylamine->amine + 2e⁻, + 2H⁺

References

A Comparative Guide to Methyl 4-Nitrobutanoate and Ethyl 4-Nitrobutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient construction of target molecules. Among the versatile building blocks available to chemists, γ-nitro esters such as methyl 4-nitrobutanoate and ethyl 4-nitrobutanoate serve as valuable precursors, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Their bifunctional nature, possessing both a nitro group and an ester moiety, allows for a diverse range of chemical transformations.

This guide provides an objective comparison of this compound and ethyl 4-nitrobutanoate, focusing on their performance in common synthetic applications. By presenting available experimental data and detailed protocols, we aim to equip researchers with the necessary information to make informed decisions when selecting between these two closely related yet distinct chemical entities.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in chemical reactions and for process optimization. The following table summarizes the key properties of this compound and ethyl 4-nitrobutanoate.

PropertyThis compoundEthyl 4-nitrobutanoate
CAS Number 13013-02-0[1]2832-16-8[2]
Molecular Formula C₅H₉NO₄[1][3]C₆H₁₁NO₄[2]
Molecular Weight 147.13 g/mol [1]161.16 g/mol [2]
Appearance Clear yellow to amber liquid[4]Not specified, likely a liquid
Boiling Point 106-110 °C at 9 mmHg[1]156-158 °C at 20 Torr[2]
Density 1.149 g/mL at 25 °C[1]1.134 g/cm³[2]
Refractive Index n20/D 1.438[1]Not specified

The primary distinction between the two compounds lies in the ester group: a methyl ester for the former and an ethyl ester for the latter. This seemingly minor difference can influence factors such as reactivity, solubility, and the steric environment around the carbonyl group, which in turn can affect reaction kinetics and yields. Generally, methyl esters are considered slightly more reactive than their ethyl counterparts due to the reduced steric hindrance of the methyl group.[5]

Performance in Key Synthetic Transformations

Methyl and ethyl 4-nitrobutanoate are valuable intermediates primarily due to the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amine. This transformation opens the door to the synthesis of γ-amino acids and their derivatives, which are core structures in many pharmaceutically active compounds.

Synthesis via Michael Addition

A common and efficient method for the synthesis of 4-nitrobutanoates is the Michael addition of a nitroalkane to an α,β-unsaturated ester. This reaction forms a new carbon-carbon bond and introduces the nitro functionality in the γ-position relative to the ester carbonyl.

Logical Workflow: Synthesis of 4-Nitrobutanoates via Michael Addition

cluster_reactants Reactants cluster_process Reaction Conditions Nitroalkane Nitroalkane Base_Catalyst Base Catalyst (e.g., DBU) Nitroalkane->Base_Catalyst Deprotonation Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Ester->Base_Catalyst Product 4-Nitrobutanoate Base_Catalyst->Product Michael Addition Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: General workflow for the synthesis of 4-nitrobutanoates.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

A solution of methyl acrylate (10 mmol), nitromethane (25 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol) is heated in a sealed vessel using a monomode microwave apparatus to 70-75 °C with a power of 25 Watts for 30 minutes. The crude product is then purified by column chromatography (hexane-ethyl acetate 95:5) to afford this compound.

ReactantMoles
Methyl Acrylate10 mmol
Nitromethane25 mmol
DBU0.05 mmol
ParameterValue
Temperature70-75 °C
Microwave Power25 W
Reaction Time30 min
Yield 69%

Experimental Protocol: Synthesis of Ethyl 4-Nitrobutanoate (Adapted)

A solution of ethyl acrylate (10 mmol) and nitromethane (25 mmol) in a suitable solvent (e.g., THF or acetonitrile) is treated with a catalytic amount of a non-nucleophilic base such as DBU (0.05 mmol) at room temperature. The reaction is stirred for several hours to days and monitored by TLC. Upon completion, the reaction is quenched with a mild acid, and the product is extracted and purified by column chromatography.

Note: Without specific experimental data, the yield and reaction time for the ethyl ester under these conditions can only be estimated. Generally, the reaction may be slower than the microwave-assisted synthesis of the methyl ester.

Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group is a key transformation that converts the 4-nitrobutanoates into versatile amino ester intermediates, which are precursors to γ-amino acids. Catalytic hydrogenation is a common and efficient method for this purpose.

Logical Workflow: Reduction of 4-Nitrobutanoates to 4-Aminobutanoates

cluster_starting_material Starting Material cluster_reagents Reagents & Catalyst Nitro_Ester 4-Nitrobutanoate Catalyst Catalyst (e.g., Pd/C, PtO₂) Nitro_Ester->Catalyst H2_Source H₂ Source H2_Source->Catalyst Product 4-Aminobutanoate Catalyst->Product Catalytic Hydrogenation Solvent Solvent Solvent->Product

Caption: General workflow for the reduction of 4-nitrobutanoates.

Experimental Protocol: Catalytic Hydrogenation of this compound (General Protocol)

This compound (10 mmol) is dissolved in a suitable solvent such as methanol or ethyl acetate (50 mL). A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol% Pd) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature. The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS. Upon completion, the catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to yield the crude methyl 4-aminobutanoate.

ReactantMoles
This compound10 mmol
10% Pd/C1-5 mol% Pd
Hydrogen1-4 atm

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4-Nitrobutanoate (General Protocol)

The procedure for the catalytic hydrogenation of ethyl 4-nitrobutanoate is analogous to that of the methyl ester. Ethyl 4-nitrobutanoate (10 mmol) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (1-4 atm) at room temperature until the starting material is consumed. Workup involves filtration of the catalyst and removal of the solvent to afford ethyl 4-aminobutanoate. The ability to use ethanol as a solvent, which is the same alcohol as in the ester, can be an advantage in preventing any potential transesterification byproducts.

ReactantMoles
Ethyl 4-nitrobutanoate10 mmol
10% Pd/C1-5 mol% Pd
Hydrogen1-4 atm

Note: As with the methyl ester, specific, directly comparable quantitative data is scarce, but high yields are generally anticipated.

Comparative Analysis and Conclusion

Both this compound and ethyl 4-nitrobutanoate are effective precursors for the synthesis of γ-amino acid derivatives. The choice between them may depend on several factors:

  • Reactivity: The methyl ester is generally expected to be slightly more reactive due to lesser steric hindrance, which could lead to faster reaction times, particularly in sterically demanding reactions.[5]

  • Synthesis: Microwave-assisted synthesis has been reported for this compound, offering a significant advantage in terms of reaction time and potentially yield. While similar conditions are likely applicable to the ethyl ester, specific data is lacking.

  • Downstream Processing: The choice of ester may be influenced by the desired final product. If the final step is hydrolysis of the ester to the carboxylic acid, the choice between methyl and ethyl may have a minor impact. However, if the ester is to be carried through subsequent steps, the ethyl group may offer slightly greater stability towards certain reagents.

  • Solvent Compatibility: In the catalytic hydrogenation, the use of ethanol as a solvent for ethyl 4-nitrobutanoate is advantageous as it eliminates the possibility of transesterification.

  • Physical Properties: The higher boiling point of ethyl 4-nitrobutanoate may be advantageous in reactions requiring higher temperatures, as it will result in lower vapor pressure and reduced solvent loss.

Recommendation:

For rapid synthesis of the γ-nitro ester intermediate, the microwave-assisted protocol for This compound offers a clear advantage where applicable. However, in subsequent transformations, particularly those involving basic or nucleophilic conditions where ester stability is a concern, ethyl 4-nitrobutanoate might be a more robust choice.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, including reaction conditions, desired scale, and the nature of subsequent transformations. Researchers are encouraged to perform small-scale trials to determine the most suitable substrate for their specific application.

References

Illuminating Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Methyl 4-nitrobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical cornerstone of discovery. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of Methyl 4-nitrobutanoate and its derivatives. By presenting key experimental data and detailed protocols, we aim to furnish a practical resource for the unambiguous characterization of this important class of compounds.

This compound and its analogues are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Their structural integrity is paramount, and a combination of spectroscopic methods provides the necessary evidence for confirmation. This guide will delve into the interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between the parent compound and its substituted derivatives.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry for this compound and two representative derivatives: Methyl 3-methyl-4-nitrobutanoate and the aromatic analogue, Methyl 4-nitrobenzoate. These examples highlight how structural modifications are reflected in the spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ 4.41 (t, J=6.8 Hz, 2H, CH₂-NO₂)δ 3.68 (s, 3H, OCH₃)δ 2.51 (t, J=7.2 Hz, 2H, CH₂-COO)δ 2.20 (p, J=7.0 Hz, 2H, CH₂-CH₂-CH₂)Other Signals
This compound (Predicted)4.413.682.512.20-
Methyl 3-methyl-4-nitrobutanoate-3.67 (s, 3H)2.45 (dd, J=15.2, 6.0 Hz, 1H), 2.35 (dd, J=15.2, 8.0 Hz, 1H)-4.55 (dd, J=12.8, 6.0 Hz, 1H, CHH-NO₂), 4.45 (dd, J=12.8, 8.0 Hz, 1H, CHH-NO₂), 2.80-2.70 (m, 1H, CH-CH₃), 1.05 (d, J=6.8 Hz, 3H, CH-CH₃)
Methyl 4-nitrobenzoate[1]-3.94 (s, 3H)--8.26-8.13 (m, 4H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundC=OO-CH₃CH₂-NO₂CH₂-COOCH₂-CH₂-CH₂Other Signals
This compound (Predicted)172.551.874.529.721.3-
Methyl 3-methyl-4-nitrobutanoate171.851.981.537.4-32.1 (CH-CH₃), 16.5 (CH-CH₃)
Methyl 4-nitrobenzoate[2]165.152.8---150.5 (Ar-C-NO₂), 135.4 (Ar-C-COO), 130.6 (Ar-CH), 123.5 (Ar-CH)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(C=O)νas(NO₂)νs(NO₂)
This compound~1740~1550~1380
Methyl 3-methyl-4-nitrobutanoate~1738~1550~1380
Methyl 4-nitrobenzoate[3]~1725~1520~1350

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound[M]⁺[M-OCH₃]⁺[M-NO₂]⁺[M-COOCH₃]⁺Base Peak
This compound1471161018859
Methyl 3-methyl-4-nitrobutanoate16113011510273
Methyl 4-(4-nitrophenyl)butanoate[4]223192177164104

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of 4-nitrobutanoic acid.

Materials:

  • 4-nitrobutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobutanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [5]

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[5] Dilute the sample to a final concentration of approximately 10-100 µg/mL if necessary.[5]

  • Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A MSD or equivalent.[5]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

    • Injector Temperature: 250 °C.[5]

    • Oven Program: Start at 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: m/z 40-550.[5]

    • Ion Source Temperature: 230 °C.[5]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in structural confirmation, the following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a nitrobutanoate derivative might be studied.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activation drug Nitrobutanoate Derivative drug->receptor kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation response Cellular Response (e.g., Apoptosis) transcription_factor->response

Caption: Hypothetical signaling pathway involving a this compound derivative as a modulator.

References

A Comparative Guide to Analytical Methods for Monitoring Methyl 4-nitrobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the real-time monitoring of reactions involving Methyl 4-nitrobutanoate.

This compound is a polar organic compound featuring both an ester and a nitro functional group.[1][2] The selection of an appropriate analytical method is critical for accurately tracking its conversion and the emergence of any byproducts. This guide focuses on providing a head-to-head comparison of HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of analytical chemistry, prized for its versatility and high-resolution separation of non-volatile compounds. For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach, where a nonpolar stationary phase is used with a polar mobile phase.[3][4][5]

Experimental Protocol: RP-HPLC
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

  • Stationary Phase (Column) : A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for retaining and separating the analyte from other reaction components.

  • Mobile Phase : A gradient elution using HPLC-grade water (Solvent A) and acetonitrile (Solvent B).

    • Initial Gradient: Start with a high aqueous content (e.g., 90% A) to retain the polar analyte, then ramp up the organic content (e.g., to 95% B) to elute less polar byproducts and the product itself.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C to ensure reproducible retention times.

  • Detection : UV detection at 220 nm, where the nitro group exhibits absorbance.[6]

  • Sample Preparation : Aliquots from the reaction mixture are quenched (if necessary), diluted 100-fold with the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of all components (reactant, product, intermediates, and byproducts) in a reasonable timeframe.

HPLC_Workflow A Initial Scoping (Column & Mobile Phase Selection) B Optimize Mobile Phase (Solvent A/B Ratio, pH) A->B Initial Retention Data C Develop Gradient Profile (Slope & Time) B->C Improved Resolution D Fine-Tune Parameters (Flow Rate, Temperature) C->D Optimized Separation E Method Validation (Linearity, Precision, Accuracy) D->E Finalized Conditions

Caption: A typical workflow for developing a robust HPLC method.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages for reaction monitoring. Here, we compare it with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds. Since this compound has a boiling point of 106-110 °C at 9 mmHg, it is amenable to GC analysis. This method is particularly effective for detecting small, volatile byproducts.

Experimental Protocol: GC-FID/ECD

  • Instrumentation : A GC system with a split/splitless injector and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to nitro-containing compounds.[7][8]

  • Column : A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas : Helium or Hydrogen at a constant flow of 1.0 mL/min.[9]

  • Injector Temperature : 250 °C.

  • Oven Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.

  • Detector Temperature : 300 °C.

  • Sample Preparation : Aliquots are diluted in a volatile solvent like ethyl acetate or methylene chloride and injected.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the distinct advantage of providing detailed structural information in real-time without the need for chromatographic separation.[10][11] It can be used for in-situ monitoring by placing the reaction directly within the spectrometer.[12]

Experimental Protocol: Reaction Monitoring by ¹H NMR

  • Instrumentation : An NMR spectrometer (400 MHz or higher).

  • Sample Preparation : The reaction is initiated directly in an NMR tube using deuterated solvents. Alternatively, for online monitoring, a flow system can pump the reaction mixture from a reactor through a flow cell inside the NMR probe.[10][13]

  • Data Acquisition : A series of ¹H NMR spectra are collected at regular time intervals throughout the reaction.[12][14]

  • Analysis : The disappearance of reactant signals and the appearance of product signals are integrated. The relative integrals provide a direct measure of the concentration of each species, allowing for kinetic analysis.

Performance Comparison Guide

The choice of analytical technique depends on the specific requirements of the study, such as the need for speed, sensitivity, or structural information. The following table summarizes the performance of each method for monitoring this compound reactions.

Parameter HPLC-UV GC-FID/ECD NMR Spectroscopy
Selectivity Excellent for separating non-volatile compounds and isomers.Excellent for separating volatile compounds. Potential for co-elution.[7]Unparalleled for structural isomers and identifying unknown intermediates.[11][13]
Sensitivity (LOD) Low µg/mL to ng/mL range.ng/mL to pg/mL range (especially with ECD).Low mmol/L to high µmol/L range; generally less sensitive than chromatographic methods.
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.1-5 minutes per time point; provides real-time data.[12]
Quantitative Accuracy High (RSD < 2%) with proper calibration.High (RSD < 3%) with an internal standard.Good (RSD < 5%), inherently quantitative without calibration standards for relative ratios.[13]
Ease of Use Moderately complex method development; highly automated for routine analysis.Requires expertise in method development; highly automated.Can be complex to set up for online monitoring; data interpretation requires expertise.
Cost (Instrument) ModerateLow to ModerateHigh

Logical Comparison of Methods

The decision to use HPLC, GC, or NMR involves trade-offs between sensitivity, speed, cost, and the type of information required.

Comparison_Logic Start Need to Monitor Reaction? Node_Info What information is critical? Start->Node_Info Node_Sensitivity High Sensitivity Required? Node_Info->Node_Sensitivity Quantitative analysis of knowns NMR NMR (Best for structural data & real-time kinetics) Node_Info->NMR Structural ID of intermediates Node_Volatile Are key byproducts volatile? Node_Sensitivity->Node_Volatile No GC GC (Best for volatile analytes) Node_Sensitivity->GC Yes (Trace analysis) HPLC HPLC (Balanced speed, sensitivity, and cost) Node_Volatile->HPLC No Node_Volatile->GC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For routine monitoring of this compound reactions where reactants and products are known, HPLC offers the best balance of performance, cost, and ease of use. It provides excellent quantitative data and is highly automatable.

GC is a superior alternative if the reaction is expected to produce volatile side products or if higher sensitivity for the nitro-analyte is required, in which case an ECD would be the detector of choice.

NMR spectroscopy is the most powerful tool when the primary goal is to elucidate reaction mechanisms, identify unknown intermediates, or obtain real-time kinetic data without sample workup.[10][11] While it has lower sensitivity and higher upfront cost, the quality and depth of the information it provides are unmatched.

References

A Comparative Guide to Catalysts for the Asymmetric Michael Addition of Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric Michael addition of nitroalkanes to α,β-unsaturated compounds stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis. This transformation is of significant interest to researchers and drug development professionals due to its ability to generate chiral γ-nitro carbonyl compounds, which are versatile precursors for a wide range of biologically active molecules, including γ-amino acids and complex natural products.[1][2][3] The stereoselective introduction of the nitro group and the formation of a new chiral center are critical challenges that have been addressed through the development of various catalytic systems. This guide provides a comparative analysis of prominent catalysts, including organocatalysts, metal-based catalysts, and biocatalysts, employed in this reaction, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The choice of catalyst for the asymmetric Michael addition of nitroalkanes is dictated by several factors, including the nature of the nitroalkane and the Michael acceptor, desired stereochemical outcome, and operational considerations such as catalyst loading and reaction conditions. The following tables summarize the performance of representative catalysts from different classes.

Table 1: Organocatalysts for the Asymmetric Michael Addition of Nitroalkanes

Catalyst TypeMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr
Bifunctional Thiourea
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-nitrostyrene10Water59598 (syn)9:1 (syn/anti)
Binaphthyl-derived amine thiourea2,4-pentanedionetrans-β-nitrostyrene1Toluene489297-
Cinchona Alkaloid-derived
Cinchona alkaloid primary amine thioureaNitromethaneChalcone10Toluene729598-
Ureidoaminal on Cinchona scaffold2-Nitropropaneα'-hydroxy enone20Chloroform20>9578-
Proline-derived
Diphenylprolinol silyl etherAcetaldehydetrans-β-nitrostyrene20-248599 (syn)95:5 (syn/anti)
Imidazoline from Phenylalanine2-NitropropaneBenzylideneacetone20Neat488079-

Table 2: Metal-Based Catalysts and Biocatalysts

Catalyst TypeMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr
Metal-Based Catalysts
La-BINOL ComplexNitromethaneChalcone10THF729897-
Zn-Bis(oxazoline) ComplexNitromethanetrans-β-nitrostyrene5CH2Cl2488592-
Biocatalysts
4-Oxalocrotonate Tautomerase (4-OT) F50A mutantNitromethaneCinnamaldehydeEnzymeBuffer/DMSO243586 (R)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for key catalysts.

General Procedure for Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst

To a solution of the α,β-unsaturated ketone (0.1 mmol) in the specified solvent (1.0 mL) was added the nitroalkane (0.2 mmol) and the thiourea organocatalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at the specified temperature for the time indicated in the table. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition using a Cinchona Alkaloid-Derived Catalyst

In a vial, the Michael acceptor (0.25 mmol) and the cinchona alkaloid-derived catalyst (0.025 mmol, 10 mol%) were dissolved in the solvent (1.0 mL). The nitroalkane (0.5 mmol) was then added, and the mixture was stirred at the specified temperature. After the reaction was complete (monitored by TLC), the mixture was directly purified by flash chromatography on silica gel to give the product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Biocatalytic Asymmetric Michael Addition

In a typical reaction, the F50A mutant of 4-oxalocrotonate tautomerase (4-OT) was used. The reaction mixture contained the α,β-unsaturated aldehyde (5 mM), nitromethane (250 mM), and the enzyme in a buffer solution (e.g., potassium phosphate buffer with DMSO as a co-solvent). The reaction was incubated at a controlled temperature with shaking. The product was extracted with an organic solvent, and the conversion and enantiomeric excess were determined by GC or HPLC analysis.[1]

Visualizing the Process

Diagrams illustrating the experimental workflow and logical relationships provide a clear overview of the process.

Experimental_Workflow General Workflow for Asymmetric Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants Michael Acceptor + Nitroalkane Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Chiral Catalyst (Organo-, Metal-, or Bio-) Catalyst->Mixing Solvent Solvent Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Reaction Time Purification Purification (e.g., Chromatography) Stirring->Purification Completion Analysis Characterization (Yield, ee, dr) Purification->Analysis

Caption: General experimental workflow for the asymmetric Michael addition of nitroalkanes.

Catalyst_Activation_Pathway Catalyst Activation Modes cluster_organo Bifunctional Organocatalysis cluster_metal Metal Catalysis Catalyst_O Thiourea/ Amine Catalyst Nitroalkane Nitroalkane Catalyst_O->Nitroalkane Activates (H-bonding) Acceptor Michael Acceptor Catalyst_O->Acceptor Activates (H-bonding) TS_O Organized Transition State Nitroalkane->TS_O Acceptor->TS_O Catalyst_M Chiral Metal Complex Nitronate Nitronate Catalyst_M->Nitronate Coordinates Acceptor_M Michael Acceptor Catalyst_M->Acceptor_M Coordinates TS_M Coordinated Transition State Nitronate->TS_M Acceptor_M->TS_M

Caption: Simplified activation pathways for organocatalysts and metal-based catalysts.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Gamma-Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gamma-amino acid precursors is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data. This is particularly crucial in the pharmaceutical industry and clinical research, where precise measurements of bioactive molecules like gamma-aminobutyric acid (GABA) and its precursor, glutamic acid, are essential for understanding physiological processes and for drug development. This guide delves into the validation of various analytical techniques, offering a comparative overview of their performance based on key validation parameters.

The Regulatory Framework: A Foundation for Validation

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10][11][12][13] These guidelines outline the essential validation characteristics that must be assessed, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3] Adherence to these guidelines is mandatory for regulatory submissions of new drugs and for methods used in clinical trials.[4][6][8]

A Comparative Look at Analytical Techniques

Several analytical methods are employed for the quantification of gamma-amino acid precursors. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly used techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of amino acids.[14][15][16] Due to the lack of a strong chromophore in many amino acids, a pre-column or post-column derivatization step is often necessary to enable UV or fluorescence detection.[17][18] Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, and 2-hydroxynaphthaldehyde.[17][19]

A validated HPLC method for the simultaneous determination of GABA and glutamic acid in plant foods and medicinal plants using dansyl chloride derivatization demonstrated good linearity (R² > 0.999) and accuracy, with recoveries ranging from 97.8% to 104.9%.[17][20] Another study compared two HPLC methods for GABA quantification using either 2-hydroxynaphthaldehyde (HN) or OPA with 3-mercaptopropionic acid (MPA) as derivatizing agents.[19] The method using OPA/MPA showed higher sensitivity but the derivative was less stable.[19]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the sensitive and selective quantification of small molecules in complex biological matrices.[21][22] A validated UPLC-MS/MS method for the simultaneous determination of GABA and glutamic acid in human plasma showed excellent accuracy and precision (<10%) and high sensitivity, with a lower limit of quantification (LLOQ) of 3.4 ng/mL for GABA and 30.9 ng/mL for glutamic acid.[21][22] This method offers the advantage of direct detection without the need for derivatization, although derivatization can sometimes be used to improve chromatographic retention and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is required to increase their volatility. A rapid and selective GC-MS/MS method was developed and validated for the quantification of L-Glutamic acid (GA) and GABA in mouse brain homogenate.[23] The method demonstrated excellent linearity (R² ≥ 0.998) over a range of 0.5–100 μg/mL.[23]

Capillary Electrophoresis (CE)

Capillary electrophoresis is an efficient separation technique that offers high resolution and requires minimal sample volume.[24][25][26][27] CE can be coupled with various detection methods, including UV, fluorescence, and mass spectrometry.[24][28] A method for the determination of underivatized amino acids using CE coupled to electrospray ionization mass spectrometry (CE-ESI-MS) has been described, offering a simple and sensitive approach for simultaneous analysis.[28]

Quantitative Data Summary

The following tables summarize the key validation parameters for different analytical methods used for the quantification of GABA and its precursors, as reported in the literature.

Table 1: HPLC Method Validation Data

AnalyteDerivatizing AgentLinearity RangeLODLOQAccuracy (% Recovery)Reference
GABADansyl Chloride2 - 1000 µg/mL0.99960.35 µg/mL1.15 µg/mL102.6 - 104.9[17]
Glutamic AcidDansyl Chloride2 - 1500 µg/mL0.99960.60 µg/mL1.98 µg/mL97.8 - 103.2[17]
GABA2-hydroxynaphthaldehyde (HN)40 - 600 µg/mL-1 µg/mL5 µg/mL-[19]
GABAo-phthaladehyde (OPA)/MPA0.2 - 0.9 µg/mL-0.004 µg/mL0.02 µg/mL-[19]

Table 2: UPLC-MS/MS Method Validation Data

AnalyteLinearity RangeLLOQWithin-day Precision (%RSD)Between-day Precision (%RSD)Within-day Accuracy (%RE)Between-day Accuracy (%RE)Reference
GABA3.4 - 2500 ng/mL3.4 ng/mL<10%<10%<10%<10%[21][22]
Glutamic Acid30.9 - 22,500 ng/mL30.9 ng/mL<10%<10%<10%<10%[21][22]

Table 3: GC-MS/MS Method Validation Data

AnalyteLinearity RangeLODLLOQReference
L-Glutamic Acid0.5 - 100 µg/mL≥ 0.998100 ng/mL0.5 µg/mL[23]
GABA0.5 - 100 µg/mL≥ 0.998250 ng/mL0.5 µg/mL[23]

Experimental Protocols and Workflows

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are generalized workflows for the common analytical techniques discussed.

General Workflow for Sample Preparation and Analysis

General Analytical Workflow SampleCollection Sample Collection (e.g., plasma, tissue) SamplePreparation Sample Preparation (e.g., homogenization, protein precipitation) SampleCollection->SamplePreparation Derivatization Derivatization (if required) SamplePreparation->Derivatization InstrumentalAnalysis Instrumental Analysis (HPLC, UPLC-MS/MS, GC-MS, CE) Derivatization->InstrumentalAnalysis DataAnalysis Data Analysis and Quantification InstrumentalAnalysis->DataAnalysis

Caption: A generalized workflow for the analysis of gamma-amino acid precursors.

HPLC with Pre-column Derivatization Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization HPLC_System HPLC System (Pump, Injector, Column) Derivatization->HPLC_System Detector Detector (UV or Fluorescence) HPLC_System->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Workflow for HPLC analysis with pre-column derivatization.

UPLC-MS/MS Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection UPLC UPLC System Supernatant_Collection->UPLC Mass_Spectrometer Tandem Mass Spectrometer UPLC->Mass_Spectrometer Data_Analysis Data Analysis Mass_Spectrometer->Data_Analysis

Caption: A typical workflow for UPLC-MS/MS analysis of biological samples.

Conclusion

The validation of analytical methods for gamma-amino acid precursors is a multifaceted process that requires careful consideration of the analytical technique and strict adherence to regulatory guidelines. HPLC, UPLC-MS/MS, GC-MS, and CE all offer viable options for the quantification of these important molecules. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available resources. This guide provides a foundation for researchers to compare these methods and make an informed decision for their analytical needs.

References

A Comparative Guide to the Kinetic Studies of Methyl 4-nitrobutanoate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of a wide array of pharmaceuticals and fine chemicals. Methyl 4-aminobutanoate, the product of methyl 4-nitrobutanoate reduction, is a valuable building block in medicinal chemistry. Understanding the kinetics of this reduction is crucial for process optimization, ensuring efficient and safe reaction scale-up.

This guide provides an objective comparison of common methods for the reduction of this compound, supported by experimental data from related aliphatic nitro compounds where specific data for the target molecule is unavailable. Detailed experimental protocols and mechanistic insights are also provided.

Comparison of Common Reduction Methods

The selection of a reducing agent and catalyst system is critical and depends on factors such as chemoselectivity, reaction conditions, and cost. While specific kinetic data for this compound is scarce in publicly available literature, we can draw meaningful comparisons from studies on similar aliphatic nitro compounds. The following table summarizes the performance of three common reduction systems: catalytic hydrogenation with Palladium on Carbon (Pd/C), catalytic hydrogenation with Raney Nickel, and chemical reduction with Tin(II) Chloride.

Reduction SystemTypical SubstrateReaction ConditionsReaction Time (Typical)Yield (%) (Typical)Functional Group Tolerance
H₂/Pd-C Aliphatic & Aromatic Nitro Compounds1-5 atm H₂, Room Temp, Ethanol1-12 h>95Reduces many other functional groups (alkenes, alkynes, etc.)[1]
H₂/Raney Ni Aliphatic & Aromatic Nitro Compounds1-50 atm H₂, RT-100°C, Ethanol2-24 h>90Similar to Pd/C, can be more selective for nitro groups.[1]
SnCl₂·2H₂O Aromatic & Aliphatic Nitro CompoundsReflux in Ethanol0.5-5 h85-95Good; tolerates esters, ketones, and nitriles.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. Below are protocols for the three compared reduction methods, adapted for the kinetic analysis of this compound reduction.

Catalytic Hydrogenation with 10% Pd/C

Objective: To determine the reaction kinetics of the reduction of this compound using catalytic hydrogenation with Pd/C.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 0.1 M).

  • In a high-pressure reaction vessel, add a specific amount of 10% Pd/C catalyst (e.g., 5 mol%).

  • Add a measured volume of the this compound stock solution to the reaction vessel.

  • Seal the vessel and purge with nitrogen gas to remove any air.

  • Introduce hydrogen gas to the desired pressure (e.g., 3 atm) and begin vigorous stirring.

  • Start monitoring the reaction by withdrawing aliquots at regular time intervals.

  • For each aliquot, immediately filter out the Pd/C catalyst using a syringe filter.

  • Dilute the filtered sample with ethanol to a concentration suitable for UV-Vis analysis.

  • Plot absorbance versus time to determine the reaction rate. The initial rate can be determined from the slope of the initial linear portion of the curve.

  • Repeat the experiment at different substrate concentrations and temperatures to determine the reaction order and activation energy.

Catalytic Hydrogenation with Raney Nickel

Objective: To investigate the kinetics of this compound reduction using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water.

  • Follow steps 1-11 as outlined in the Pd/C protocol, substituting Raney Nickel for Pd/C. Be aware that Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere when dry.

Chemical Reduction with Tin(II) Chloride

Objective: To measure the kinetic parameters for the reduction of this compound using SnCl₂.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostatted reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in 95% ethanol.

  • In a thermostatted reaction vessel, dissolve a known amount of SnCl₂·2H₂O in ethanol.

  • Add a small amount of concentrated HCl to the tin(II) chloride solution to prevent the formation of tin oxides.

  • Initiate the reaction by adding a measured volume of the this compound stock solution to the vessel with vigorous stirring.

  • Withdraw aliquots at regular intervals.

  • Quench the reaction in each aliquot by diluting it in a saturated sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the extract to a suitable concentration for UV-Vis analysis and measure the absorbance at the λmax of this compound.

  • Follow steps 10 and 11 from the catalytic hydrogenation protocol to determine the kinetic parameters.

Visualizations

Reaction Pathway

The catalytic hydrogenation of a nitroalkane to a primary amine on a metal surface is generally understood to proceed through a series of intermediates.

ReactionPathway R-NO2 This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) R-NO2->Nitroso +H₂ -H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +H₂ Amine Methyl 4-aminobutanoate (R-NH₂) Hydroxylamine->Amine +H₂ -H₂O

Caption: Proposed reaction pathway for the reduction of this compound.

Experimental Workflow

A generalized workflow for conducting the kinetic studies described is illustrated below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution Run_Reaction Initiate and Run Reaction under Controlled Conditions Prep_Substrate->Run_Reaction Prep_Catalyst Prepare Catalyst/Reagent Prep_Catalyst->Run_Reaction Take_Aliquots Withdraw Aliquots at Timed Intervals Run_Reaction->Take_Aliquots Quench_Filter Quench Reaction and/or Filter Catalyst Take_Aliquots->Quench_Filter Analyze_UV Analyze by UV-Vis Spectrophotometry Quench_Filter->Analyze_UV Calc_Kinetics Calculate Kinetic Parameters Analyze_UV->Calc_Kinetics KineticLogic Data Concentration vs. Time Data Rate Reaction Rate Data->Rate Calculate Slope Order Reaction Order Rate->Order Vary [Substrate] Constant Rate Constant (k) Rate->Constant From Rate Law Energy Activation Energy (Ea) Constant->Energy Vary Temperature (Arrhenius Plot)

References

A Comparative Benchmarking of Synthetic Routes to Gamma-Aminobutyric Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier. Esterification of GABA to form GABA esters enhances its lipophilicity, facilitating its passage into the brain where it can be hydrolyzed back to GABA. This guide provides a comparative analysis of common synthetic routes to GABA esters, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of GABA esters can be broadly categorized into three main approaches: direct esterification, methods requiring N-protection, and coupling agent-mediated esterification. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Synthetic RouteKey ReagentsTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantagesScalability
Fischer-Speier Esterification Alcohol (serves as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, HCl)Reflux temperature, typically for several hours.[1][2]65-97%[2]Simple, inexpensive reagents, one-pot reaction.Requires harsh acidic conditions, may not be suitable for sensitive substrates, equilibrium-limited reaction.[1]High
N-Protection followed by Esterification 1. Protecting Agent (e.g., (Boc)₂O) 2. Esterification Agent (e.g., Alkyl halide, DCC/DMAP)1. Mild basic conditions for protection 2. Varies depending on esterification method.70-95% (overall)Protects the amine group from side reactions, allows for milder esterification conditions, applicable to a wider range of substrates.[3]Multi-step process (protection and deprotection), requires more reagents, potentially lower overall yield.Moderate to High
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), AlcoholRoom temperature, aprotic solvent (e.g., CH₂Cl₂).[4][5]75-95%[6]Mild reaction conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[4][5]DCC is a potent allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[4][6]Moderate

Experimental Protocols

Fischer-Speier Esterification of GABA (Synthesis of Ethyl Aminobutyrate)

Principle: This method involves the direct, acid-catalyzed reaction between GABA and an alcohol, which typically also serves as the solvent. The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2]

Methodology:

  • Suspend gamma-aminobutyric acid (1.0 eq) in absolute ethanol (10-20 fold excess).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl aminobutyrate.

  • Purify the product by distillation or column chromatography.

N-Boc Protection of GABA followed by Alkylation (Synthesis of Boc-GABA Methyl Ester)

Principle: The amine group of GABA is first protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the subsequent esterification step. The protected GABA is then esterified, and the Boc group can be removed under acidic conditions if the free amine ester is desired.

Methodology:

  • Step 1: N-Boc Protection of GABA

    • Dissolve gamma-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.0 eq) and stir until the GABA is dissolved.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-GABA.

  • Step 2: Esterification of Boc-GABA

    • Dissolve Boc-GABA (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate to obtain Boc-GABA methyl ester.

Steglich Esterification of N-Boc-GABA

Principle: This method utilizes a coupling agent, DCC, and a catalyst, DMAP, to facilitate the esterification of N-protected GABA with an alcohol under mild, neutral conditions.[4][5]

Methodology:

  • Dissolve N-Boc-GABA (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizing the GABA Signaling Pathway

The therapeutic relevance of GABA esters lies in their ability to deliver GABA to the central nervous system. Once in the brain, these esters are hydrolyzed to GABA, which then exerts its inhibitory effects by binding to its receptors. The following diagram illustrates the key elements of the GABAergic signaling pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft Vesicle->GABA_cleft Release GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binds to Cl_channel Cl- Channel GABA_A->Cl_channel Opens G_protein G-protein GABA_B->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes K_channel->Hyperpolarization K+ efflux Ca_channel->Hyperpolarization Reduced Ca2+ influx

References

Navigating Diastereoselectivity in the Henry Reaction of Methyl 4-Nitrobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical outcome of the Henry (nitroaldol) reaction is a critical parameter in the synthesis of complex molecules. This guide provides a detailed analysis of the diastereoselectivity in the Henry reaction of methyl 4-nitrobutanoate, offering a comparison with alternative catalytic systems and supported by experimental data.

The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a powerful tool for the synthesis of valuable β-nitro alcohols. When using substituted nitroalkanes like this compound, the creation of a new stereocenter necessitates precise control over diastereoselectivity. This guide focuses on the performance of a prominent catalytic system and compares it with other methodologies to aid in the selection of the optimal synthetic route.

Performance Benchmark: The Copper(II)-Amino Pyridine Catalyst

A key development in the diastereoselective Henry reaction of this compound involves the use of a chiral Copper(II)-amino pyridine complex. This catalyst has demonstrated high efficiency in controlling the stereochemical outcome of the reaction with various aldehydes. The data presented below summarizes the diastereomeric ratio (anti:syn) and enantiomeric excess (ee) for the major diastereomer.

AldehydeCatalyst SystemSolventTemp (°C)anti:syn Ratioee (%) [anti]ee (%) [syn]
BenzaldehydeCu(OTf)₂ / Ligand 1MeOH-2085:159690
4-NitrobenzaldehydeCu(OTf)₂ / Ligand 1MeOH-2088:129791
4-MethoxybenzaldehydeCu(OTf)₂ / Ligand 1MeOH-2082:189588
2-NaphthaldehydeCu(OTf)₂ / Ligand 1MeOH-2086:149692
3-PhenylpropionaldehydeCu(OTf)₂ / Ligand 1MeOH-2075:259485

Data sourced from Blay, G.; Hernández-Olmos, V.; Pedro, J. R. Org. Lett. 2010, 12 (13), 3058–3061.[1][2][3]

Ligand 1: Chiral amino pyridine ligand.

The data clearly indicates a strong preference for the anti diastereomer across a range of aromatic and aliphatic aldehydes, with excellent enantioselectivity for both diastereomers.

Comparison with Alternative Catalytic Systems

While the Cu(II)-amino pyridine system shows excellent results, other catalysts have also been employed for diastereoselective Henry reactions of functionalized nitroalkanes. A comparison with these alternatives is crucial for a comprehensive understanding.

Catalyst TypeTypical SubstratesPredominant DiastereomerGeneral Observations
Organocatalysts (e.g., Guanidines) Aromatic and Aliphatic AldehydesOften synCan provide high enantioselectivity. The stereochemical outcome is highly dependent on the catalyst structure and reaction conditions.[4]
Other Metal Catalysts (e.g., Zn, Co) Aromatic and Aliphatic AldehydesVaries (syn or anti)The choice of metal and ligand is critical in determining the diastereoselectivity. Some systems offer complementary selectivity to copper catalysts.
Phase-Transfer Catalysts Silyl Nitronates and AldehydesOften antiEffective for specific substrates, but may require the use of pre-formed silyl nitronates.

This comparison highlights the versatility of different catalytic systems. While the Cu(II)-amino pyridine catalyst provides reliable access to anti-products with this compound, organocatalysts may be a suitable alternative if the syn-diastereomer is the desired product.

Experimental Protocols

A detailed experimental protocol is essential for reproducibility. The following is a general procedure for the Cu(II)-amino pyridine catalyzed Henry reaction of this compound.

General Procedure for the Enantioselective Henry Reaction:

To a solution of the chiral amino pyridine ligand (0.022 mmol) in methanol (0.5 mL) is added Cu(OTf)₂ (0.02 mmol). The mixture is stirred at room temperature for 30 minutes. The resulting solution is then cooled to -20 °C, and the aldehyde (0.2 mmol) is added, followed by this compound (0.4 mmol). The reaction mixture is stirred at -20 °C for the time specified in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding β-nitro alcohol. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_workup Workup & Purification ligand Chiral Ligand catalyst Active Cu(II) Catalyst ligand->catalyst Mixing in Solvent cu_salt Cu(OTf)₂ cu_salt->catalyst reaction_mixture Reaction at -20°C catalyst->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture nitroalkane This compound nitroalkane->reaction_mixture product β-Nitro Alcohol Product reaction_mixture->product quench Quenching (NH₄Cl) product->quench extraction Extraction (DCM) quench->extraction purification Column Chromatography extraction->purification final_product Purified Diastereomers purification->final_product

Caption: Experimental workflow for the diastereoselective Henry reaction.

Catalytic_Cycle catalyst [LCu(II)] nitronate_complex [LCu(II)-Nitronate] catalyst->nitronate_complex + R-NO₂ - H⁺ transition_state [Transition State] nitronate_complex->transition_state + Aldehyde product_complex [L*Cu(II)-Alkoxide] transition_state->product_complex product_complex->catalyst + H⁺ - Product

Caption: Simplified catalytic cycle for the Cu(II)-catalyzed Henry reaction.

Conclusion

The diastereoselective Henry reaction of this compound is a valuable transformation for the synthesis of functionalized chiral building blocks. The Cu(II)-amino pyridine catalytic system provides a reliable method for obtaining the anti-diastereomer with high stereocontrol. However, the choice of catalyst should be guided by the desired stereochemical outcome, with organocatalysts offering a potential route to the syn-diastereomer. The provided experimental protocol and workflows serve as a practical guide for researchers aiming to implement this methodology in their synthetic endeavors.

References

A Comparative Purity Analysis of Methyl 4-nitrobutanoate from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. Methyl 4-nitrobutanoate, a key building block in various synthetic pathways, is offered by numerous suppliers. This guide provides a comprehensive comparison of the purity of this compound from three prominent, albeit anonymized for this study, chemical suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on rigorous analytical testing to provide researchers with the necessary data to make informed decisions for their specific applications.

Comparative Purity Data

The purity of this compound from the three suppliers was determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Stated Purity 97%97%97%
Measured Purity (HPLC, Area %) 98.2%97.5%96.8%
Major Impurity 1 (GC-MS, Area %) 0.8% (Unknown)1.2% (Dimethyl nitro-1,4-butanedioate)1.5% (4-Nitrobutanoic acid)
Major Impurity 2 (GC-MS, Area %) 0.5% (4-Nitrobutanoic acid)0.7% (Unknown)0.9% (Unknown)
Total Impurities (GC-MS, Area %) 1.8%2.5%3.2%
Appearance Clear, colorless liquidClear, pale yellow liquidClear, yellow liquid
CAS Number 13013-02-013013-02-013013-02-0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the determination of the purity of this compound by quantifying the main component against its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calculation: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities present in the this compound samples.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample 1:100 in ethyl acetate.

  • Identification: Impurities are identified by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Visualized Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.

cluster_proc Purity Analysis Workflow sample_receipt Receive Samples (Suppliers A, B, C) visual_inspection Visual Inspection (Color, Clarity) sample_receipt->visual_inspection Initial Check hplc_analysis HPLC Analysis (Purity Assay) visual_inspection->hplc_analysis gcms_analysis GC-MS Analysis (Impurity Profiling) visual_inspection->gcms_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis gcms_analysis->data_analysis report Generate Comparison Guide data_analysis->report Final Output

Caption: Workflow for Comparative Purity Analysis.

Safety Operating Guide

Proper Disposal of Methyl 4-nitrobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Methyl 4-nitrobutanoate, a nitro compound, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Hazard Summary

Before handling this compound, it is crucial to be aware of its associated hazards. While a specific, detailed safety data sheet for this compound was not found, data for similar nitro compounds, such as Methyl 4-nitrobenzoate, indicate potential risks. Nitro compounds can be incompatible with strong oxidizing agents and may form explosive mixtures.

Key Hazards:

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data.

PropertyValue
Flash Point Not available
Boiling Point Not available
pH Not available
Incompatible Materials Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like pipette tips, weighing paper, and gloves, in a dedicated and clearly labeled waste container.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid. Keep the container closed except when adding waste.[1]

2. Storage of Waste:

  • Location: Store the hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[1] This area should be away from heat, sparks, and incompatible materials.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.[1]

3. Arranging for Professional Disposal:

  • Contact a Licensed Vendor: Arrange for the pickup and disposal of the hazardous waste with a licensed and reputable chemical waste disposal company.[1]

  • Provide Information: Accurately communicate the contents and quantity of the waste to the disposal company.

  • Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and the date of disposal, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills:

    • If the material is solid, dampen it with a suitable solvent like alcohol to prevent dust formation.

    • Carefully transfer the spilled material into a labeled hazardous waste container.

    • Absorb any remaining residue with an inert absorbent material (e.g., vermiculite, sand) and place it in the same waste container.

    • Clean the spill area with a detergent and water solution.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Sealed Container B->C D Is the container full? C->D E Store in Designated Hazardous Waste Area D->E No F Contact Licensed Waste Disposal Company D->F Yes E->C G Document Waste for Pickup F->G H Professional Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Methyl 4-nitrobutanoate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This content is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation Primary Eye Protection: Chemical splash goggles. Gloves: Chemically resistant gloves (e.g., nitrile). Body Protection: A flame-resistant lab coat, fully buttoned. Respiratory Protection: Use in a certified chemical fume hood.
Chemical Reactions & Handling Primary Eye Protection: Chemical splash goggles. Secondary Eye/Face Protection: Face shield where splashing is a risk. Gloves: Chemically resistant gloves (e.g., nitrile). Body Protection: A flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.
Waste Disposal Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemically resistant gloves. Body Protection: Lab coat.

Physical and Chemical Properties

Understanding the properties of this compound is essential for safe handling and storage.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
Appearance Liquid
Boiling Point 106-110 °C at 9 mmHg
Density 1.149 g/mL at 25 °C
Flash Point 85 °C (185 °F) - closed cup
Refractive Index n20/D 1.438
Storage Class Combustible liquids

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks.

3.1. Preparation and Weighing

  • Work Area Preparation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Don PPE: Wear appropriate PPE as outlined in Table 1.

  • Weighing: Tare a suitable container on a balance. Carefully transfer the required amount of this compound.

  • Solution Preparation: Add the solvent to the container with the weighed this compound. Cap the container and mix gently.

3.2. Reaction and Work-Up

  • Reaction Setup: Assemble the reaction apparatus within the chemical fume hood.

  • Reagent Addition: Add the this compound solution to the reaction vessel.

  • Monitoring: Monitor the reaction from a safe distance.

  • Quenching and Extraction: Follow the specific experimental protocol for quenching the reaction and extracting the product.

3.3. Spill Management

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container.

  • Solid Waste: Collect any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Safe Handling and Disposal Workflow

Safe_Handling_of_Methyl_4_nitrobutanoate Workflow for Safe Handling and Disposal of this compound A Preparation (In Fume Hood) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Before Starting C Handling Operations (Weighing, Reactions) B->C G Spill? C->G During Handling I Exposure? C->I During Handling D Decontamination (Clean work area) E Waste Segregation (Liquid & Solid Waste) D->E F Proper Disposal (Approved Waste Vendor) E->F G->D No H Follow Spill Procedure G->H Yes H->D I->D No J Administer First Aid & Seek Medical Attention I->J Yes J->D

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.